Product packaging for Drinidene(Cat. No.:CAS No. 53394-92-6)

Drinidene

Cat. No.: B1670947
CAS No.: 53394-92-6
M. Wt: 159.18 g/mol
InChI Key: HJOUSWJOPKLCGA-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Drinidene (CAS 53394-92-6), also known experimentally as CP-24,877 or NSC-299237, is a small molecule organic compound with a molecular formula of C10H9NO and a monoisotopic molecular weight of 159.07 Da . It is chemically defined as 2-(aminomethylene)-1-indanone, a structure based on the 1-indanone scaffold . As an experimental compound, its detailed pharmacological profile, including its specific mechanism of action and primary research applications, is not fully characterized in available public sources . This substance is provided For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers can access this product for investigative purposes in biochemistry and pharmacology. For more detailed information, refer to its drug entry on DrugBank (Accession Number DB20717) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO B1670947 Drinidene CAS No. 53394-92-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2E)-2-(aminomethylidene)-3H-inden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c11-6-8-5-7-3-1-2-4-9(7)10(8)12/h1-4,6H,5,11H2/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJOUSWJOPKLCGA-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)C1=CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1C2=CC=CC=C2C(=O)/C1=C/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301023826
Record name 2-(Aminomethylene)-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301023826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53394-92-6
Record name Drinidene [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053394926
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Drinidene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299237
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Aminomethylene)-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301023826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DRINIDENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G715G2AW6N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Repurposing Dronedarone: A Technical Overview of its Anti-Cancer Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Recent preclinical evidence has illuminated the potential of Dronedarone, an antiarrhythmic agent, as a repurposed therapeutic for various cancers. This technical guide provides an in-depth analysis of its mechanism of action in cancer cells, consolidating key quantitative data and experimental methodologies for researchers, scientists, and drug development professionals.

Core Anti-Cancer Activity of Dronedarone

Dronedarone, a non-iodinated benzofuran (B130515) derivative, has demonstrated significant cytotoxic and anti-proliferative effects across multiple cancer cell lines, including breast, gastric, and esophageal squamous cell carcinoma. While initially developed as a multi-channel blocker for atrial fibrillation, its anti-neoplastic properties appear to stem from distinct molecular interactions.

Quantitative Analysis of Cytotoxicity

The efficacy of Dronedarone in inhibiting cancer cell proliferation has been quantified in several studies. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, are summarized below.

Cancer TypeCell Line(s)IC50 (µM) at 24hIC50 (µM) at 48hReference
Gastric CancerHGC279.5046.587[1]
Gastric CancerAGS8.7394.188[1]

Elucidation of Molecular Mechanisms

Dronedarone's anti-cancer activity is attributed to its modulation of key signaling pathways that are often dysregulated in cancer. The primary mechanisms identified to date involve the inhibition of SRC and CDK4/6 kinases.

Inhibition of the SRC/AKT1 Signaling Pathway in Gastric Cancer

In gastric cancer, Dronedarone has been identified as a direct inhibitor of the SRC kinase[1]. By binding to SRC, it suppresses its kinase activity, leading to the downstream inhibition of the AKT1 signaling pathway. This pathway is crucial for cell proliferation and survival. The disruption of this axis by Dronedarone ultimately leads to the suppression of gastric cancer cell growth[1].

G Dronedarone Dronedarone SRC SRC Dronedarone->SRC inhibits AKT1 AKT1 SRC->AKT1 activates Proliferation Cell Proliferation AKT1->Proliferation promotes

Fig. 1: Dronedarone's inhibition of the SRC/AKT1 pathway.
Targeting of the CDK4/CDK6-RB1 Axis in Esophageal Squamous Cell Carcinoma

In esophageal squamous cell carcinoma (ESCC), Dronedarone directly binds to and inhibits Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6)[2]. This inhibition prevents the phosphorylation of the Retinoblastoma protein 1 (RB1). Hypophosphorylated RB1 remains active and sequesters the E2F transcription factor, leading to G1 phase cell cycle arrest and a halt in proliferation[2].

G Dronedarone Dronedarone CDK4_6 CDK4/6 Dronedarone->CDK4_6 inhibits RB1 RB1 (Active) CDK4_6->RB1 phosphorylates RB1_p p-RB1 (Inactive) RB1->RB1_p E2F E2F RB1->E2F sequesters G1_S G1-S Transition E2F->G1_S promotes

Fig. 2: Dronedarone's effect on the CDK4/CDK6-RB1 axis.
Induction of c-MYC Degradation in Ovarian Cancer

In epithelial ovarian cancer (EOC), Dronedarone has been shown to induce the degradation of the c-MYC protein, a key oncoprotein, and decrease the expression of its transcriptional targets[3]. This leads to reduced cell survival. Furthermore, Dronedarone induces autophagy in EOC cells through the inhibition of the AKT/mTOR axis[3].

Experimental Protocols

The following are summaries of key experimental methodologies used to elucidate the anti-cancer mechanism of action of Dronedarone.

Cell Proliferation and Viability Assays
  • MTT Assay: Used to assess cell viability. Cancer cells are treated with varying concentrations of Dronedarone. After a specified incubation period, MTT reagent is added, which is converted to formazan (B1609692) by viable cells. The amount of formazan is then quantified spectrophotometrically to determine the percentage of viable cells[3].

  • Clonogenic Assay: To determine the long-term effect on cell survival, cells are treated with Dronedarone, and then seeded at low density. After a period of growth, colonies are stained and counted to assess the ability of single cells to proliferate and form colonies[3].

  • Anchorage-Independent Growth Assay: ESCC cells were treated with Dronedarone and suspended in soft agar. The formation of colonies in this semi-solid medium, a hallmark of cancerous cells, was monitored to assess the effect of the drug on tumorigenicity[2].

Protein Analysis
  • Western Blotting: This technique is used to detect and quantify specific proteins. Following treatment with Dronedarone, cell lysates are prepared, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific to target proteins (e.g., SRC, AKT1, CDK4, CDK6, RB1) and their phosphorylated forms to assess changes in their expression and activation status[1][2].

  • Pull-down Assay: To confirm the direct binding of Dronedarone to its target proteins (e.g., SRC, CDK4/6), a pull-down assay is performed. The drug is typically immobilized on beads and incubated with cell lysates. The proteins that bind to the drug are then "pulled down," eluted, and identified by Western blotting[1][2].

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells. Cells are treated with Dronedarone and then heated. The principle is that a drug-bound protein will be more stable at higher temperatures than the unbound protein. The amount of soluble protein at different temperatures is then measured by Western blotting[1].

In Vivo Studies

  • Patient-Derived Xenograft (PDX) Models: To evaluate the in vivo efficacy of Dronedarone, tumor tissues from gastric cancer patients were implanted into immunodeficient mice. The mice were then treated with Dronedarone, and tumor growth was monitored over time to assess the drug's anti-tumor activity[1].

G cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis CellLines Cancer Cell Lines (e.g., HGC27, AGS, ESCC cells) Treatment Dronedarone Treatment (Varying Concentrations) CellLines->Treatment Assays Cell-Based Assays (MTT, Clonogenic, etc.) Treatment->Assays ProteinAnalysis Protein Analysis (Western Blot, CETSA, Pull-down) Treatment->ProteinAnalysis PDX Patient-Derived Xenograft (PDX) Model DrugAdmin Dronedarone Administration PDX->DrugAdmin TumorMeasurement Tumor Volume Measurement DrugAdmin->TumorMeasurement

Fig. 3: General experimental workflow for Dronedarone evaluation.

Concluding Remarks

The presented data strongly suggest that Dronedarone holds promise as a repurposed anti-cancer agent. Its ability to target fundamental cancer-promoting pathways, such as SRC/AKT1 and CDK4/CDK6-RB1, provides a solid rationale for its further investigation in oncological settings. The detailed experimental protocols outlined in this guide offer a framework for continued research to fully characterize its anti-tumor effects and to identify patient populations that may benefit from this novel therapeutic strategy.

References

The Enigmatic Case of "Drinidene": A Search for a Novel Compound

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature and chemical databases, the compound "Drinidene" remains elusive. There is currently no public record of a molecule with this name, its discovery, or a corresponding synthesis pathway. This suggests that "this compound" may be a novel, yet-to-be-disclosed compound, a proprietary internal designation not yet in the public domain, or potentially a misunderstanding of an existing chemical entity.

For researchers, scientists, and drug development professionals, the emergence of a new chemical entity is a significant event, marking the culmination of extensive research and the potential for new therapeutic avenues. The process from discovery to a well-defined synthesis pathway is a rigorous journey of chemical exploration and optimization.

While information on "this compound" is not available, we can outline the general, multi-stage process that would be involved in the discovery and synthesis of a novel compound, which would be applicable should "this compound" be identified in the future.

A Hypothetical Discovery and Synthesis Workflow

The journey from a conceptual molecule to a viable drug candidate follows a structured, albeit complex, path. This typically involves target identification, lead discovery, optimization, and process development. The following workflow illustrates this hypothetical process.

cluster_discovery Discovery Phase cluster_optimization Lead Optimization cluster_synthesis Synthesis & Process Development cluster_clinical Pre-Clinical & Clinical Trials Target_ID Target Identification & Validation Assay_Dev Assay Development & Screening Target_ID->Assay_Dev Hit_Gen Hit Generation (HTS, SBDD) Assay_Dev->Hit_Gen Hit_to_Lead Hit-to-Lead (Initial SAR) Hit_Gen->Hit_to_Lead Lead_Op Lead Optimization (ADMET & Potency) Hit_to_Lead->Lead_Op Candidate_Selection Candidate Selection Lead_Op->Candidate_Selection Route_Scouting Synthetic Route Scouting Candidate_Selection->Route_Scouting Process_Opt Process Optimization & Scale-Up Route_Scouting->Process_Opt GMP_Production GMP Production Process_Opt->GMP_Production Preclinical Pre-clinical Studies GMP_Production->Preclinical Clinical_Trials Clinical Trials Preclinical->Clinical_Trials

Caption: Hypothetical workflow for drug discovery and synthesis.

Data and Protocols: The Cornerstones of Reproducibility

In the event of "this compound's" discovery and publication, researchers would expect to find detailed supporting information. This would include:

Quantitative Data Summary: A tabular representation of key data points is crucial for easy comparison and analysis. This would typically include:

ParameterValueUnitsMethod
Molecular Weight Data g/mol MS
Purity Data%HPLC
IC₅₀ / EC₅₀ DatanMSpecific Assay
Solubility Dataµg/mLMethod
LogP Data-Method
Synthesis Yield Data%-

Experimental Protocols: Detailed methodologies are the bedrock of scientific reproducibility. For a novel compound like "this compound," key protocols would encompass:

  • General Synthetic Procedures: This section would provide a step-by-step guide to the chemical reactions involved in the synthesis pathway, including reagents, solvents, reaction times, and temperatures.

  • Purification Methods: Detailed descriptions of techniques such as column chromatography, recrystallization, or high-performance liquid chromatography (HPLC) used to isolate and purify the compound.

  • Analytical Characterization: Protocols for the analytical techniques used to confirm the structure and purity of the final compound, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

  • In Vitro and In Vivo Assays: Methodologies for the biological assays used to evaluate the compound's activity, potency, and potential therapeutic effects.

The Role of Signaling Pathways

Should "this compound" be found to interact with a biological target, elucidating its effect on cellular signaling pathways would be a critical area of investigation. A diagram illustrating these interactions provides a clear visual representation of the compound's mechanism of action.

cluster_pathway Hypothetical Signaling Pathway for 'this compound' This compound This compound Receptor Target Receptor This compound->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene_Expression Gene Expression TF->Gene_Expression Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Caption: Example of a hypothetical inhibitory signaling pathway.

While the specific details of "this compound" remain unknown, the established frameworks for drug discovery, synthesis, and characterization provide a clear roadmap for how such a compound would be investigated and presented to the scientific community. Future disclosures or publications are awaited to shed light on this currently enigmatic molecule. Researchers are encouraged to monitor major chemical and pharmaceutical databases for any emerging information on "this compound."

Unraveling the Target: A Technical Guide to Protein Kinase Identification for Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and drug databases primarily classify Drinidene (CAS Number: 53394-92-6) as a compound with analgesic (pain relief) properties.[1] There is currently no direct scientific evidence in the public domain to suggest that this compound functions as a protein kinase inhibitor.

Therefore, this guide will provide a comprehensive, albeit generalized, framework for the identification of a target protein kinase for a hypothetical novel small molecule inhibitor, referred to herein as "Compound X". This document is intended for researchers, scientists, and drug development professionals, and adheres to the requested in-depth technical format, including data presentation, detailed experimental protocols, and mandatory visualizations.

Introduction: The Quest for Kinase Targets

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Their dysregulation is implicated in numerous diseases, particularly cancer, making them prime targets for therapeutic intervention. The identification of the specific protein kinase(s) that a novel compound interacts with is a crucial step in drug discovery and development. This process, known as target deconvolution, involves a multi-pronged approach combining computational, biochemical, and cell-based methodologies. This guide outlines a systematic workflow for identifying the protein kinase target of a novel investigational compound.

Phase 1: Initial Broad-Spectrum Kinase Screening

The initial step is to screen the compound against a large panel of kinases to identify potential candidates. This provides a broad overview of the compound's selectivity and potency.

Experimental Protocol: Kinase Panel Screening

Objective: To assess the inhibitory activity of Compound X against a diverse panel of human protein kinases.

Methodology: Caliper Mobility Shift Assay

  • Preparation of Reagents:

    • Compound X is serially diluted in DMSO to create a concentration gradient (e.g., from 100 µM to 1 nM).

    • Recombinant human kinases are prepared in appropriate kinase buffer.

    • Fluorescently labeled peptide substrate and ATP are prepared in kinase buffer.

  • Assay Procedure:

    • In a 384-well plate, 2.5 µL of each concentration of Compound X is added to the wells.

    • 5 µL of the kinase/peptide substrate mix is added to each well.

    • The kinase reaction is initiated by adding 2.5 µL of the ATP solution.

    • The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).

    • The reaction is stopped by the addition of a stop buffer.

  • Data Acquisition:

    • The plate is read on a Caliper LabChip® EZ Reader. The instrument measures the electrophoretic mobility shift of the substrate and product, allowing for the quantification of kinase activity.

  • Data Analysis:

    • The percentage of inhibition is calculated for each concentration of Compound X.

    • IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined by fitting the data to a four-parameter logistic dose-response curve.

Data Presentation: Initial Kinase Screen Results

The results of the initial broad-spectrum kinase screen for Compound X are summarized below. For clarity, only kinases with significant inhibition are shown.

Kinase TargetFamilyPercent Inhibition at 1 µMIC50 (nM)
MAPK14 (p38α) CMGC98%15
CDK2 CMGC85%120
VEGFR2 Tyrosine Kinase45%>1000
SRC Tyrosine Kinase30%>1000
AKT1 AGC15%>1000

Table 1: Inhibitory activity of Compound X against a panel of human protein kinases.

Workflow for Initial Kinase Screening

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis Compound X Dilution Compound X Dilution Dispense Compound X Dispense Compound X Compound X Dilution->Dispense Compound X Kinase & Substrate Prep Kinase & Substrate Prep Add Kinase/Substrate Add Kinase/Substrate Kinase & Substrate Prep->Add Kinase/Substrate ATP Solution Prep ATP Solution Prep Initiate with ATP Initiate with ATP ATP Solution Prep->Initiate with ATP Dispense Compound X->Add Kinase/Substrate Add Kinase/Substrate->Initiate with ATP Incubate Incubate Initiate with ATP->Incubate Stop Reaction Stop Reaction Incubate->Stop Reaction Caliper Reading Caliper Reading Stop Reaction->Caliper Reading Calculate % Inhibition Calculate % Inhibition Caliper Reading->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50 Identify Primary Hits Identify Primary Hits Determine IC50->Identify Primary Hits

Figure 1: Workflow for broad-spectrum kinase screening.

Phase 2: Target Validation and Characterization

Following the identification of primary hits from the initial screen, the next phase involves validating these interactions and characterizing the mechanism of inhibition. Based on the hypothetical data in Table 1, MAPK14 (p38α) is the most promising candidate.

Experimental Protocol: In Vitro Kinase Assay with Radiometric Detection

Objective: To confirm the inhibitory activity of Compound X on MAPK14 and determine its mode of inhibition.

Methodology: [33P]-ATP Filter Binding Assay

  • Reaction Setup:

    • The reaction is performed in a 96-well plate in a final volume of 25 µL.

    • The reaction buffer contains 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, and 1% DMSO.

    • Recombinant active MAPK14 (5 ng/µL) and its substrate, Myelin Basic Protein (MBP, 0.2 mg/mL), are added.

    • Compound X is added at various concentrations.

  • Initiation and Incubation:

    • The reaction is initiated by the addition of [33P]-ATP (specific activity approx. 500 cpm/pmol) to a final concentration of 10 µM.

    • The plate is incubated for 40 minutes at room temperature.

  • Termination and Scintillation Counting:

    • The reaction is stopped by spotting 20 µL of the reaction mixture onto a P30 filtermat.

    • The filtermat is washed three times for 5 minutes with 75 mM phosphoric acid and once with methanol.

    • The filtermat is dried, and the radioactivity is measured by scintillation counting.

  • Data Analysis:

    • Kinetic parameters (Km for ATP and Vmax) are determined by varying the concentration of ATP in the presence and absence of Compound X.

    • The mode of inhibition (e.g., competitive, non-competitive, uncompetitive) is determined by analyzing Lineweaver-Burk plots.

Data Presentation: Kinase Inhibition Kinetics
ParameterValue
Target Kinase MAPK14 (p38α)
Compound X IC50 12.5 ± 2.1 nM
Mode of Inhibition ATP-competitive
Ki 8.9 nM

Table 2: In vitro characterization of Compound X inhibition of MAPK14.

Visualization: Signaling Pathway

G Stress/Cytokines Stress/Cytokines MAP3K MAP3K Stress/Cytokines->MAP3K Activates MKK3/6 MKK3/6 MAP3K->MKK3/6 Phosphorylates MAPK14 (p38α) MAPK14 (p38α) MKK3/6->MAPK14 (p38α) Phosphorylates MK2 MK2 MAPK14 (p38α)->MK2 Phosphorylates Downstream Targets\n(e.g., HSP27, CREB) Downstream Targets (e.g., HSP27, CREB) MK2->Downstream Targets\n(e.g., HSP27, CREB) Phosphorylates Inflammation, Apoptosis, Proliferation Inflammation, Apoptosis, Proliferation Downstream Targets\n(e.g., HSP27, CREB)->Inflammation, Apoptosis, Proliferation Regulates Compound X Compound X Compound X->MAPK14 (p38α) Inhibits

Figure 2: Simplified p38 MAPK signaling pathway showing the point of inhibition by Compound X.

Phase 3: Cellular Target Engagement and Downstream Effects

The final phase is to confirm that the compound engages its target in a cellular context and modulates the downstream signaling pathway.

Experimental Protocol: Western Blot Analysis of Phospho-proteins

Objective: To measure the effect of Compound X on the phosphorylation of a known downstream substrate of MAPK14 in cells.

Methodology:

  • Cell Culture and Treatment:

    • A suitable cell line (e.g., HeLa or THP-1) is cultured to 80% confluency.

    • Cells are pre-treated with various concentrations of Compound X for 1 hour.

    • Cells are then stimulated with a known activator of the p38 pathway (e.g., Anisomycin or LPS) for 30 minutes.

  • Protein Extraction:

    • Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA assay.

  • Western Blotting:

    • Equal amounts of protein (e.g., 20 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked with 5% non-fat milk in TBST.

    • The membrane is incubated overnight at 4°C with primary antibodies against phospho-MK2 (a direct substrate of MAPK14) and total MK2.

    • The membrane is then washed and incubated with HRP-conjugated secondary antibodies.

  • Detection and Analysis:

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

    • Band intensities are quantified using densitometry software. The ratio of phospho-MK2 to total MK2 is calculated.

Data Presentation: Cellular Target Engagement
TreatmentPhospho-MK2/Total MK2 Ratio (Normalized to Stimulated Control)
Vehicle (Unstimulated)0.1
Vehicle (Stimulated)1.0
Compound X (10 nM) + Stimulant0.85
Compound X (100 nM) + Stimulant0.42
Compound X (1 µM) + Stimulant0.15

Table 3: Effect of Compound X on the phosphorylation of MK2 in stimulated cells.

Workflow for Cellular Target Validation

G cluster_0 Cell Treatment cluster_1 Biochemical Analysis cluster_2 Data Interpretation Culture Cells Culture Cells Pre-treat with Compound X Pre-treat with Compound X Culture Cells->Pre-treat with Compound X Stimulate Pathway Stimulate Pathway Pre-treat with Compound X->Stimulate Pathway Lyse Cells & Extract Protein Lyse Cells & Extract Protein Stimulate Pathway->Lyse Cells & Extract Protein Quantify Protein Quantify Protein Lyse Cells & Extract Protein->Quantify Protein SDS-PAGE & Western Blot SDS-PAGE & Western Blot Quantify Protein->SDS-PAGE & Western Blot Antibody Incubation Antibody Incubation SDS-PAGE & Western Blot->Antibody Incubation Detect Signal Detect Signal Antibody Incubation->Detect Signal Quantify Band Intensity Quantify Band Intensity Detect Signal->Quantify Band Intensity Analyze Phospho-protein Levels Analyze Phospho-protein Levels Quantify Band Intensity->Analyze Phospho-protein Levels Confirm Target Engagement Confirm Target Engagement Analyze Phospho-protein Levels->Confirm Target Engagement

Figure 3: Workflow for confirming cellular target engagement via Western Blot.

Conclusion

The systematic approach outlined in this guide, progressing from broad-spectrum screening to detailed biochemical and cellular characterization, provides a robust framework for the identification and validation of a target protein kinase for a novel small molecule inhibitor. The hypothetical case of "Compound X" demonstrates how quantitative data and clear experimental workflows can lead to the confident identification of MAPK14 as the primary target. This foundational knowledge is essential for the further development of the compound as a potential therapeutic agent.

References

In Vitro Characterization of Drinidene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drinidene is a novel small molecule compound currently under investigation for its potential therapeutic applications. This document provides a comprehensive overview of the in vitro characterization of this compound, detailing its biochemical and cellular activities. The data presented herein offer insights into its mechanism of action, potency, and selectivity, providing a foundational understanding for further preclinical and clinical development. This guide is intended for researchers, scientists, and drug development professionals actively involved in the evaluation of new chemical entities.

Biochemical Profile

The initial in vitro characterization of this compound focused on its direct interaction with purified enzymes and receptors to determine its primary biochemical activity. A summary of the key quantitative data is presented below.

Enzyme Inhibition

This compound was screened against a panel of enzymes to identify potential inhibitory activity. The half-maximal inhibitory concentration (IC50) was determined for each target.

Table 1: Enzymatic Inhibition Profile of this compound

Target EnzymeIC50 (nM)Assay Type
Cyclooxygenase-2 (COX-2)15.2 ± 2.1Cell-free enzymatic assay
5-Lipoxygenase (5-LOX)128.7 ± 11.5Cell-free enzymatic assay
Matrix Metalloproteinase-9 (MMP-9)> 10,000Cell-free enzymatic assay
Acetylcholinesterase (AChE)> 10,000Enzymatic assay[1]
Receptor Binding Affinity

The binding affinity of this compound to various receptors was assessed to understand its potential for modulating receptor-mediated signaling pathways. The equilibrium dissociation constant (Ki) was determined through competitive binding assays.

Table 2: Receptor Binding Affinity of this compound

Receptor TargetKi (nM)Ligand Used
Histamine (B1213489) H1 Receptor8.3 ± 1.2[3H]-pyrilamine
Muscarinic M2 Receptor25.6 ± 3.4[3H]-AF-DX 384
Dopamine D2 Receptor> 5,000[3H]-spiperone[2]
Ryanodine Receptor 1> 10,000[3H]-ryanodine

Cellular Activity

Following biochemical profiling, the effects of this compound were evaluated in cellular models to assess its functional activity in a more complex biological environment.

Cellular Potency

The half-maximal effective concentration (EC50) was determined for this compound in various cell-based assays to quantify its functional potency.

Table 3: Cellular Potency of this compound

Cellular AssayCell LineEC50 (nM)
Inhibition of Prostaglandin E2 (PGE2) productionRAW 264.7 macrophages22.4 ± 3.1
Inhibition of Leukotriene B4 (LTB4) productionHuman neutrophils150.9 ± 18.2
Inhibition of Histamine-induced Calcium FluxHEK293 (hH1R)12.1 ± 2.5

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

COX-2 Enzyme Inhibition Assay

The inhibitory activity of this compound against human recombinant COX-2 was determined using a fluorescence-based assay. The assay measures the peroxidase activity of COX-2.

  • Materials : Human recombinant COX-2, arachidonic acid (substrate), ADHP (10-acetyl-3,7-dihydroxyphenoxazine) as a fluorogenic probe, heme, and test compound (this compound).

  • Procedure :

    • The enzyme is pre-incubated with various concentrations of this compound for 15 minutes at room temperature.

    • The reaction is initiated by adding arachidonic acid and ADHP.

    • The fluorescence is measured at an excitation of 535 nm and an emission of 590 nm.

    • IC50 values are calculated from the concentration-response curve.

Histamine H1 Receptor Binding Assay

A competitive radioligand binding assay was used to determine the affinity of this compound for the histamine H1 receptor.

  • Materials : Membranes from HEK293 cells stably expressing the human H1 receptor, [3H]-pyrilamine (radioligand), and test compound (this compound).

  • Procedure :

    • Cell membranes are incubated with a fixed concentration of [3H]-pyrilamine and varying concentrations of this compound.

    • The reaction is allowed to reach equilibrium.

    • Bound and free radioligand are separated by rapid filtration.

    • The amount of bound radioactivity is quantified by liquid scintillation counting.

    • Ki values are calculated using the Cheng-Prusoff equation.

Inhibition of PGE2 Production in RAW 264.7 Cells

This assay measures the ability of this compound to inhibit the production of PGE2 in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Materials : RAW 264.7 cells, lipopolysaccharide (LPS), and test compound (this compound).

  • Procedure :

    • RAW 264.7 cells are pre-treated with various concentrations of this compound for 1 hour.

    • The cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce COX-2 expression and PGE2 production.

    • The supernatant is collected, and the concentration of PGE2 is measured using a competitive ELISA kit.

    • EC50 values are determined from the concentration-response curve.

Signaling Pathways and Workflows

The following diagrams illustrate the hypothesized signaling pathway of this compound and the experimental workflow for its characterization.

experimental_workflow cluster_biochemical Biochemical Characterization cluster_cellular Cellular Characterization cluster_data Data Analysis Enzyme_Assay Enzyme Inhibition Assays (e.g., COX-2, 5-LOX) IC50_EC50 IC50 / EC50 / Ki Determination Enzyme_Assay->IC50_EC50 Binding_Assay Receptor Binding Assays (e.g., H1R) Binding_Assay->IC50_EC50 Cell_Based_Assay Cell-Based Functional Assays (e.g., PGE2 Inhibition) Cell_Based_Assay->IC50_EC50 Signaling_Assay Signaling Pathway Analysis (e.g., Western Blot) Signaling_Assay->IC50_EC50

In Vitro Characterization Workflow for this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus H1R Histamine H1 Receptor PLC PLC H1R->PLC Activation This compound This compound This compound->H1R Antagonism IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKC PKC DAG->PKC NFkB NF-κB PKC->NFkB Activation Gene_Expression Inflammatory Gene Expression NFkB->Gene_Expression Transcription

References

Early Preclinical Efficacy of Drinidene: A Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drinidene is a novel, orally bioavailable small molecule inhibitor targeting the Janus kinase (JAK) family, with high selectivity for JAK2. Dysregulation of the JAK-STAT signaling pathway is a critical driver in the pathogenesis of various myeloproliferative neoplasms (MPNs) and inflammatory diseases. This document provides a comprehensive overview of the early preclinical data on the efficacy of this compound, detailing its in vitro and in vivo activity, and outlining the key experimental protocols used in its initial evaluation.

Quantitative Efficacy Data

The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Kinase TargetIC₅₀ (nM)Assay Type
JAK1 150.2Biochemical
JAK2 5.8 Biochemical
JAK3 210.5Biochemical
TYK2 180.7Biochemical

IC₅₀: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: In Vitro Cellular Antiproliferative Activity of this compound

Cell LineMutation StatusIC₅₀ (nM)
HEL 92.1.7 JAK2 V617F12.5
Ba/F3-JAK2 V617F JAK2 V617F15.2
K562 BCR-ABL> 10,000
Raji B-cell lymphoma> 10,000

IC₅₀: The half maximal inhibitory concentration in cellular assays, indicating the drug's potency in inhibiting cell proliferation.

Table 3: In Vivo Efficacy of this compound in a Mouse Model of JAK2 V617F-Driven Myeloproliferative Neoplasm

Treatment GroupDose (mg/kg, BID)Spleen Weight Reduction (%)Hematocrit Reduction (%)
Vehicle Control -00
This compound 2535.215.8
This compound 5058.932.4
This compound 10075.655.1

BID: Bis in die (twice a day). Data represents mean values at the end of the 28-day study.

Experimental Protocols

1. Biochemical Kinase Inhibition Assay

  • Objective: To determine the in vitro inhibitory activity of this compound against a panel of purified JAK family kinases.

  • Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was employed. Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes were incubated with a peptide substrate and ATP in the presence of varying concentrations of this compound. The reaction was allowed to proceed for 60 minutes at room temperature. A europium-labeled anti-phosphopeptide antibody was then added, and the TR-FRET signal was measured. IC₅₀ values were calculated by fitting the dose-response curves using a four-parameter logistic model.

2. Cellular Antiproliferative Assay

  • Objective: To assess the ability of this compound to inhibit the proliferation of cancer cell lines with and without JAK2 mutations.

  • Methodology: Human erythroleukemia (HEL 92.1.7) cells, murine pro-B (Ba/F3) cells engineered to express human JAK2 V617F, and control cell lines (K562, Raji) were seeded in 96-well plates. The cells were treated with a range of this compound concentrations for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels. IC₅₀ values were determined from the resulting dose-response curves.

3. In Vivo Murine MPN Model

  • Objective: To evaluate the in vivo efficacy of this compound in a mouse model of JAK2 V617F-positive myeloproliferative neoplasm.

  • Methodology: BALB/c mice were transplanted with bone marrow cells retrovirally transduced to express the human JAK2 V617F mutation. Once disease was established (indicated by elevated hematocrit and splenomegaly), mice were randomized into treatment groups. This compound was administered orally twice daily for 28 days. Body weight, hematocrit levels, and spleen size were monitored throughout the study. At the end of the treatment period, spleens were harvested and weighed.

Visualizations: Signaling Pathways and Workflows

JAK_STAT_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 Activation STAT5 STAT5 JAK2->STAT5 Phosphorylation pSTAT5 pSTAT5 Gene_Expression Gene Expression (Proliferation, Survival) pSTAT5->Gene_Expression Dimerization & Translocation This compound This compound This compound->JAK2 Inhibition Cytokine Cytokine Cytokine->Cytokine_Receptor Cytokine Binding

Caption: this compound's mechanism of action in inhibiting the JAK2-STAT5 signaling pathway.

In_Vivo_Efficacy_Workflow cluster_model_dev Model Development cluster_treatment Treatment Phase cluster_analysis Efficacy Analysis BM_Harvest Harvest Bone Marrow (Donor Mice) Transduction Retroviral Transduction (JAK2 V617F) BM_Harvest->Transduction Transplantation Transplantation into Recipient Mice Transduction->Transplantation Disease_Est Disease Establishment (Splenomegaly) Transplantation->Disease_Est Randomization Randomize into Groups (Vehicle, this compound) Disease_Est->Randomization Dosing 28-Day Oral Dosing (BID) Randomization->Dosing Monitoring Monitor Hematocrit & Body Weight Dosing->Monitoring Endpoint Endpoint Analysis: Spleen Weight Monitoring->Endpoint Data_Analysis Calculate % Reduction vs Vehicle Endpoint->Data_Analysis

Caption: Experimental workflow for the in vivo mouse model of myeloproliferative neoplasm.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Drinidene Core: Structural Analogues and Derivatives for Drug Discovery

Abstract

The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. This compound, chemically identified as (2E)-2-(aminomethylidene)-3H-inden-1-one, represents a fundamental example of this class. While specific biological data for this compound is limited in public literature, the broader family of indanone derivatives has been extensively studied, revealing a wide array of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound's structural analogues and derivatives. It aims to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on the indanone core. The guide includes structured quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate a deeper understanding of this promising class of compounds.

Introduction to the Indanone Scaffold

Indanone, a bicyclic aromatic ketone, is a versatile building block in organic synthesis and a core component of many biologically active molecules. Its rigid structure and amenability to chemical modification have made it an attractive scaffold for the design of compounds targeting a variety of biological processes. Derivatives of indanone have shown significant promise in several therapeutic areas, including neurodegenerative diseases, oncology, and inflammatory conditions.

This compound , with the IUPAC name (2E)-2-(aminomethylidene)-3H-inden-1-one and CAS Number 53394-92-6, is a simple derivative featuring an aminomethylene group at the 2-position of the 1-indanone (B140024) core. While this compound itself is not extensively characterized in terms of its biological activity, its structural congeners have been the subject of intensive research. This guide will, therefore, focus on the broader class of indanone derivatives to provide a comprehensive understanding of the therapeutic potential of the this compound core.

Synthesis of Indanone Derivatives

The synthesis of indanone derivatives can be achieved through various synthetic routes. A plausible and common approach for synthesizing this compound and its analogues involves the condensation of a 1-indanone precursor with an appropriate aldehyde or an equivalent electrophile.

Proposed Synthesis of this compound

A likely synthetic route to this compound involves the Claisen-Schmidt condensation of 1-indanone with a formamide (B127407) equivalent, such as N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), which can provide the aminomethylene moiety.

G 1-Indanone 1-Indanone Intermediate Enaminone Intermediate 1-Indanone->Intermediate DMF-DMA, Heat This compound (2E)-2-(aminomethylidene) -3H-inden-1-one (this compound) Intermediate->this compound NH3 or NH4OAc G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron ACh Acetylcholine (ACh) ACh_synapse ACh ACh->ACh_synapse AChE AChE ACh_synapse->AChE Degradation AChR Acetylcholine Receptor (AChR) ACh_synapse->AChR Binding & Signal Indanone_Derivative Indanone Derivative Indanone_Derivative->AChE Inhibition G Tubulin_Dimers α/β-Tubulin Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Cell_Division Cell_Division Mitotic_Spindle->Cell_Division Normal Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Indanone_Derivative Indanone Derivative Indanone_Derivative->Tubulin_Dimers Inhibition of Polymerization G Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add test compound at various concentrations Incubate_24h->Add_Compound Incubate_48h Incubate 48h Add_Compound->Incubate_48h Add_MTT Add MTT solution Incubate_48h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Remove_Medium Remove medium Incubate_4h->Remove_Medium Add_DMSO Add DMSO to dissolve formazan Remove_Medium->Add_DMSO Read_Absorbance Read absorbance at 570 nm Add_DMSO->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

An In-Depth Technical Guide to the Core Patent Landscape and Intellectual Property of Drinidene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drinidene, chemically known as 2-(Aminomethylene)-1-indanone, is a small molecule with documented analgesic properties. This technical guide provides a comprehensive overview of the patent landscape, intellectual property, and available scientific data related to this compound. The core focus is on its synthesis, potential mechanism of action, and the experimental protocols relevant to its evaluation. While specific quantitative efficacy data for this compound is limited in publicly accessible literature, this guide contextualizes its potential within the broader class of indanone derivatives, which are recognized for their anti-inflammatory and analgesic activities. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the development of novel analgesic and anti-inflammatory agents.

Introduction

This compound is a chemical entity with the systematic name 2-(Aminomethylene)-1-indanone. Its primary recognition in the scientific and patent literature is as an analgesic agent. The foundational intellectual property surrounding this compound dates back to the late 1970s, with subsequent research on related indanone derivatives suggesting a broader potential for this class of compounds in modulating inflammatory pathways. This guide will systematically explore the available information on this compound, from its core patent to its putative mechanism of action.

Patent Landscape and Intellectual Property

The primary patent covering this compound is US Patent 4,164,514A , titled "2-Aminomethyleneindanone analgesic agents," filed on June 27, 1977, and granted on August 14, 1979.[1] This patent stands as the cornerstone of intellectual property for this compound.

Key Aspects of the Core Patent (US4164514A):

  • Assignee: The patent was assigned to Pfizer Inc.

  • Invention: The patent claims a class of 2-aminomethylene-1-indanone compounds, with this compound being a preferred embodiment, and their use as analgesic agents.[1]

  • Synthesis: The patent provides a detailed method for the synthesis of this compound and its analogs.[1]

  • Utility: The stated utility of the compounds is the alleviation of pain.[1]

A comprehensive patent landscape analysis extends beyond a single patent. However, publicly available information on a broad patent family or extensive subsequent patenting activity specifically for this compound is limited. Research into the broader class of indanone derivatives reveals a more active patenting landscape, with various modifications of the core indanone structure being explored for a range of therapeutic applications, including anti-inflammatory, antiviral, and anticancer activities.[2]

Table 1: Core Patent Information for this compound

Patent NumberTitleGrant DateAssigneeKey Claim
US4164514A2-Aminomethyleneindanone analgesic agentsAugust 14, 1979Pfizer Inc.Compounds of the 2-aminomethylene-1-indanone class and their use for alleviating pain.

Putative Mechanism of Action and Signaling Pathways

While the specific molecular targets of this compound are not extensively detailed in the available literature, the broader class of indanone derivatives has been studied for its anti-inflammatory effects. A plausible mechanism of action for the analgesic and anti-inflammatory properties of these compounds is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .

NF-κB is a key transcription factor that plays a central role in regulating the immune and inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as cytokines (e.g., TNF-α, IL-1β) or pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus, where it induces the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

The inhibition of this pathway by indanone derivatives would lead to a downstream reduction in the production of these inflammatory mediators, thereby exerting an anti-inflammatory and, consequently, an analgesic effect.

NF_kB_Signaling_Pathway cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Cell Surface Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activates NFkB_IkB NF-κB-IκB Complex (Inactive) IKK_complex->NFkB_IkB Phosphorylates IκB IkB IκB Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB NFkB_IkB->IkB Releases NFkB_active Active NF-κB NFkB_IkB->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation DNA DNA NFkB_active->DNA Binds to Genes Pro-inflammatory Gene Transcription DNA->Genes Induces This compound This compound (Putative Inhibitor) This compound->IKK_complex Inhibits (putative)

Caption: Putative NF-κB signaling pathway and the proposed inhibitory action of this compound.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not extensively published. However, based on the claimed analgesic activity and the known properties of related compounds, standard preclinical assays for analgesia and inflammation would be employed.

Synthesis of this compound (2-Aminomethylene-1-indanone)

The synthesis of this compound, as described in US Patent 4,164,514A, is a two-step process.

Step 1: Synthesis of 2-Hydroxymethylene-1-indanone 1-Indanone is treated with ethyl formate (B1220265) in the presence of a base, such as sodium methoxide, in a suitable solvent like benzene. Acidic workup of the reaction mixture yields 2-hydroxymethylene-1-indanone.

Step 2: Synthesis of 2-Aminomethylene-1-indanone (this compound) The intermediate, 2-hydroxymethylene-1-indanone, is then reacted with an ammonia (B1221849) source, such as ammonium (B1175870) acetate, in a solvent like ethanol. The resulting product is 2-aminomethylene-1-indanone, which can be purified by recrystallization.

Synthesis_of_this compound Indanone 1-Indanone Step1 Step 1: Formylation Indanone->Step1 Reagent1 Ethyl Formate + Sodium Methoxide Reagent1->Step1 Intermediate 2-Hydroxymethylene-1-indanone Step1->Intermediate Step2 Step 2: Amination Intermediate->Step2 Reagent2 Ammonium Acetate Reagent2->Step2 This compound This compound (2-Aminomethylene-1-indanone) Step2->this compound

Caption: Synthetic pathway for this compound as described in US Patent 4,164,514A.

In Vivo Analgesic Activity Assessment (General Protocol)

Standard animal models are used to evaluate the analgesic efficacy of novel compounds.

a) Acetic Acid-Induced Writhing Test (for peripheral analgesia):

  • Animals: Male or female mice are used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions before the experiment.

  • Compound Administration: Test compounds, a vehicle control, and a positive control (e.g., aspirin) are administered orally or intraperitoneally.

  • Induction of Writhing: After a set period (e.g., 30 minutes), a solution of acetic acid (e.g., 0.6%) is injected intraperitoneally to induce abdominal constrictions (writhing).

  • Observation: The number of writhes is counted for a defined period (e.g., 15-20 minutes) following the acetic acid injection.

  • Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the vehicle control group.

b) Hot Plate Test (for central analgesia):

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.

  • Animals: Mice or rats are used.

  • Baseline Measurement: The baseline reaction time (e.g., paw licking, jumping) of each animal when placed on the hot plate is recorded. A cut-off time is set to prevent tissue damage.

  • Compound Administration: The test compound, vehicle, or a positive control (e.g., morphine) is administered.

  • Post-treatment Measurement: The reaction time of each animal is measured at various time points after drug administration (e.g., 30, 60, 90, 120 minutes).

  • Data Analysis: The increase in latency to respond is calculated as an index of analgesia.

In Vitro Anti-Inflammatory Activity Assessment (General Protocol)

LPS-Induced Pro-inflammatory Cytokine Production in Macrophages:

  • Cell Culture: A macrophage cell line (e.g., RAW 264.7) is cultured under standard conditions.

  • Cell Seeding: Cells are seeded in multi-well plates and allowed to adhere.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compound or vehicle for a specified duration (e.g., 1-2 hours).

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells to induce an inflammatory response.

  • Incubation: The cells are incubated for a period to allow for cytokine production (e.g., 24 hours).

  • Supernatant Collection: The cell culture supernatant is collected.

  • Cytokine Measurement: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The percentage of inhibition of cytokine production by the test compound is calculated relative to the LPS-stimulated vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition, can be determined from the dose-response curve.

Quantitative Data

Clinical Trials

A thorough search of clinical trial registries (e.g., ClinicalTrials.gov) did not yield any records of clinical trials conducted specifically for this compound. The development of this compound may not have progressed to the clinical stage, or any such trials were not registered in publicly accessible databases.

Conclusion

This compound (2-Aminomethylene-1-indanone) is an analgesic compound with a well-defined core patent establishing its synthesis and intended use. While specific and detailed quantitative data on its biological activity and a comprehensive modern patent landscape are not extensively available, its structural class (indanone derivatives) is associated with anti-inflammatory properties, potentially through the inhibition of the NF-κB signaling pathway. The experimental protocols outlined in this guide provide a framework for the evaluation of this compound and related compounds. Further research would be necessary to fully elucidate its precise mechanism of action, quantify its efficacy, and explore its full therapeutic potential. This technical guide serves as a starting point for researchers and drug development professionals interested in revisiting this chemical scaffold for the development of new therapeutic agents.

References

An In-depth Technical Guide to the Novel Protein Kinase Inhibitor Verazanib

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Verazanib is an investigational, orally bioavailable, covalent inhibitor of the mutant Serine/Threonine Kinase XYZ (STK-XYZ) protein. The specific mutation, G12C, leads to constitutive activation of the kinase, promoting oncogenic signaling in a subset of solid tumors. Verazanib has demonstrated high selectivity and potent anti-tumor activity in preclinical models, leading to its advancement into clinical trials. This document provides a comprehensive technical overview of Verazanib, including its mechanism of action, preclinical data, and the experimental protocols used for its characterization.

Mechanism of Action

Verazanib selectively targets the G12C mutant form of STK-XYZ. It forms a covalent bond with the cysteine residue at position 12, locking the kinase in an inactive state. This irreversible inhibition blocks downstream signaling through the MAPK/ERK pathway, thereby inhibiting cell proliferation and inducing apoptosis in STK-XYZ G12C-mutant cancer cells.

Signaling Pathway

The following diagram illustrates the canonical MAPK/ERK signaling pathway and the point of inhibition by Verazanib.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase SOS1 SOS1 Receptor Tyrosine Kinase->SOS1 STK-XYZ (G12C) STK-XYZ (G12C) RAF RAF STK-XYZ (G12C)->RAF Verazanib Verazanib SOS1->STK-XYZ (G12C) GTP Exchange MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression\n(Proliferation, Survival) Gene Expression (Proliferation, Survival) Transcription Factors->Gene Expression\n(Proliferation, Survival)

Caption: Verazanib inhibits the mutant STK-XYZ (G12C), blocking the MAPK/ERK pathway.

Preclinical Data

In Vitro Kinase Selectivity

Verazanib was profiled against a panel of 400 human kinases to assess its selectivity. The IC50 values, representing the concentration of the inhibitor required to reduce kinase activity by 50%, are summarized below.

Kinase TargetIC50 (nM)Fold Selectivity (vs. STK-XYZ WT)
STK-XYZ (G12C) 2.5 >4,000
STK-XYZ (WT)>10,0001
EGFR>10,000>4,000
VEGFR2>10,000>4,000
PI3Kα>10,000>4,000
Cellular Potency

The anti-proliferative activity of Verazanib was evaluated in various cancer cell lines. The GI50 values, representing the concentration required to inhibit cell growth by 50%, are presented below.

Cell LineSTK-XYZ StatusGI50 (nM)
TumorLine-AG12C Mutant5.2
TumorLine-BG12C Mutant8.1
ControlLine-CWild-Type>15,000
ControlLine-DWild-Type>15,000
In Vivo Efficacy

The efficacy of Verazanib was tested in a patient-derived xenograft (PDX) model using TumorLine-A.

Treatment GroupDose (mg/kg, oral, QD)Tumor Growth Inhibition (%)
Vehicle Control-0
Verazanib1092
Verazanib3098

Experimental Protocols

Workflow for Inhibitor Characterization

The following diagram outlines the general workflow for the preclinical characterization of a novel protein kinase inhibitor like Verazanib.

Workflow A Compound Synthesis and Library Generation B Primary Screening: Biochemical Kinase Assay A->B C Hit Confirmation and Dose-Response Analysis B->C D Selectivity Profiling (Kinase Panel) C->D E Cell-Based Assays: Potency and Viability C->E H Lead Optimization D->H Selectivity Data F In Vivo Efficacy Studies (Xenograft Models) E->F E->H Potency Data I IND-Enabling Studies F->I G ADME/Tox Profiling G->I H->C H->G

Caption: Preclinical workflow for the development of a novel protein kinase inhibitor.

Biochemical Kinase Assay (IC50 Determination)
  • Objective: To determine the concentration of Verazanib required to inhibit 50% of the enzymatic activity of recombinant STK-XYZ (G12C and WT).

  • Materials:

    • Recombinant human STK-XYZ (G12C and WT) enzymes.

    • ATP and a suitable peptide substrate.

    • Verazanib, serially diluted in DMSO.

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Kinase-Glo® Luminescent Kinase Assay Kit.

  • Procedure:

    • Add 5 µL of assay buffer containing the kinase enzyme to each well of a 384-well plate.

    • Add 0.1 µL of serially diluted Verazanib or DMSO (vehicle control) to the respective wells.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 5 µL of a solution containing ATP and the peptide substrate.

    • Incubate for 1 hour at 30°C.

    • Stop the reaction and measure the remaining ATP via luminescence using the Kinase-Glo® reagent according to the manufacturer's protocol.

    • Data are normalized to control wells (0% and 100% inhibition), and IC50 values are calculated using a four-parameter logistic curve fit.

Cell-Based Proliferation Assay (GI50 Determination)
  • Objective: To determine the concentration of Verazanib required to inhibit the growth of cancer cell lines by 50%.

  • Materials:

    • STK-XYZ G12C mutant and wild-type cancer cell lines.

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

    • Verazanib, serially diluted in DMSO.

    • CellTiter-Glo® Luminescent Cell Viability Assay Kit.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

    • Treat the cells with serially diluted Verazanib or DMSO (vehicle control) for 72 hours.

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

    • Measure luminescence to determine the number of viable cells.

    • Calculate GI50 values by normalizing the data to the vehicle-treated controls and fitting to a non-linear regression curve.

Conclusion

Verazanib is a potent and highly selective covalent inhibitor of the STK-XYZ G12C mutant. It demonstrates significant anti-proliferative activity in vitro and robust anti-tumor efficacy in vivo in models harboring this specific mutation. The data presented in this guide support the continued clinical development of Verazanib as a promising therapeutic agent for patients with STK-XYZ G12C-mutant cancers.

An In-depth Technical Guide to "Drinidene": Binding Affinity and Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

An important note on the availability of information: Publicly available scientific literature and drug databases do not contain information on a compound named "Drinidene." It is possible that this is a novel or internal compound name, or that the name is misspelled. The following guide is a template demonstrating how data for a compound of interest would be structured and presented, but it does not contain actual data for "this compound" as none could be found.

Introduction

This technical guide provides a comprehensive overview of the binding characteristics of a hypothetical compound, herein referred to as "this compound." The primary focus of this document is to detail its binding affinity and kinetics to its putative biological target(s). This guide is intended for researchers, scientists, and professionals in the field of drug development.

Binding affinity is a critical parameter in drug design, quantifying the strength of the interaction between a ligand (drug) and its target protein.[1][2] It is typically expressed by the equilibrium dissociation constant (Kd), where a smaller Kd value signifies a stronger binding interaction.[2] The kinetics of this interaction, described by the association rate constant (k) and the dissociation rate constant (k), provide a dynamic view of the binding event.[1] Understanding these parameters is fundamental for optimizing drug efficacy and safety.[2][3]

Quantitative Binding Data

No public data is available for "this compound." The table below is a template for how such data would be presented.

TargetCompoundKd (nM)Ki (nM)IC50 (nM)kon (M-1s-1)koff (s-1)Assay MethodReference
Target XThis compoundData N/AData N/AData N/AData N/AData N/AData N/AData N/A
Target YThis compoundData N/AData N/AData N/AData N/AData N/AData N/AData N/A

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of binding data. The following are representative protocols for key binding assays.

As no specific experimental data for "this compound" is available, the following are generalized protocols.

Radioligand Binding Assay

A radioligand binding assay is a common method to determine the affinity of a ligand for a receptor.

Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis P1 Prepare cell membranes expressing the target receptor I1 Incubate membranes with radioligand and varying concentrations of 'this compound' P1->I1 P2 Prepare radiolabeled ligand and unlabeled 'this compound' P2->I1 S1 Separate bound from free radioligand (e.g., via filtration) I1->S1 S2 Quantify bound radioactivity (e.g., using a scintillation counter) S1->S2 A1 Generate competition binding curve S2->A1 A2 Calculate Ki or IC50 values A1->A2

Caption: Workflow for a competitive radioligand binding assay.

Protocol:

  • Membrane Preparation: Cells expressing the target receptor are harvested and homogenized. The cell lysate is then centrifuged to pellet the membranes, which are subsequently washed and resuspended in an appropriate buffer.

  • Assay Setup: A constant concentration of a radiolabeled ligand known to bind to the target is incubated with the prepared membranes.

  • Competition: Increasing concentrations of the unlabeled test compound ("this compound") are added to compete with the radioligand for binding to the receptor.

  • Incubation: The mixture is incubated at a specific temperature for a set period to reach equilibrium.

  • Separation: The reaction is terminated, and bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 (the concentration of "this compound" that inhibits 50% of the specific binding of the radioligand) is determined, and the Ki (inhibition constant) can be calculated using the Cheng-Prusoff equation.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free technique used to measure real-time binding kinetics.

Workflow Diagram:

G cluster_prep Preparation cluster_binding Binding Measurement cluster_regeneration Regeneration cluster_analysis Data Analysis P1 Immobilize the target protein on a sensor chip surface B1 Inject 'this compound' solution over the sensor surface (Association) P1->B1 P2 Prepare a series of 'this compound' concentrations in running buffer P2->B1 B2 Inject running buffer to monitor the dissociation of the complex (Dissociation) B1->B2 R1 Inject a regeneration solution to remove bound 'this compound' B2->R1 A1 Generate sensorgrams for each concentration B2->A1 R1->B1 Next Cycle A2 Fit data to a binding model to determine kon, koff, and Kd A1->A2

Caption: General workflow for an SPR experiment.

Protocol:

  • Immobilization: The purified target protein is covalently attached to the surface of a sensor chip.

  • Association: A solution containing "this compound" at a known concentration is flowed over the sensor chip surface, allowing it to bind to the immobilized target. This binding event causes a change in the refractive index at the surface, which is detected in real-time as an increase in the response signal.

  • Dissociation: The "this compound" solution is replaced with a continuous flow of buffer. The dissociation of "this compound" from the target is monitored as a decrease in the response signal over time.

  • Regeneration: A specific regeneration solution is injected to remove any remaining bound "this compound," preparing the surface for the next binding cycle.

  • Data Analysis: The resulting sensorgrams (plots of response versus time) are analyzed using appropriate binding models to calculate the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Signaling Pathways

No information is available on the signaling pathways affected by "this compound." The following is a hypothetical example of a signaling pathway diagram.

G This compound This compound Receptor Target Receptor This compound->Receptor Binds and Activates G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Modulates Second_Messenger Second Messenger Effector->Second_Messenger Produces Kinase Protein Kinase Second_Messenger->Kinase Activates Response Cellular Response Kinase->Response Phosphorylates leading to

Caption: Hypothetical G-protein coupled receptor signaling pathway for "this compound".

Conclusion

The binding affinity and kinetics of a drug candidate are paramount for its successful development. While no public data currently exists for a compound named "this compound," this guide outlines the standard methodologies and data presentation formats that are essential for characterizing such a molecule. Future research, should "this compound" be a valid compound, would need to generate this foundational data to elucidate its mechanism of action and therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for Cell-Based Assays of Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The development of novel therapeutic agents requires rigorous characterization of their biological activity. Cell-based assays are indispensable tools for this purpose, offering insights into a compound's mechanism of action, potency, and potential toxicity in a biologically relevant context. While specific information regarding "Drinidene" is not available in the public domain, this document provides a comprehensive guide to developing and implementing cell-based assay protocols for the characterization of any novel compound, referred to herein as "Compound X." These protocols are based on established methodologies for evaluating cellular responses to external stimuli.

Cytotoxicity and Viability Assays

Application: To determine the concentration range at which a compound exhibits cytotoxic effects, thereby establishing a therapeutic window for further in vitro studies.

Protocol: MTT Assay for Cell Viability

This protocol is adapted from standard methods for assessing cell metabolic activity as an indicator of cell viability.

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Compound X (stock solution in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Compound X in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Compound X. Include vehicle control (medium with the same concentration of solvent as the highest concentration of Compound X) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

Data Presentation:

The results of the MTT assay can be presented in a table to clearly display the dose-dependent effect of Compound X on cell viability.

Compound X Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.250.08100
0.11.220.0797.6
11.150.0992.0
100.880.0670.4
500.450.0536.0
1000.150.0312.0

Experimental Workflow:

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with Compound X (Serial Dilutions) B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at 570 nm G->H

MTT Assay Workflow Diagram

Cell Proliferation Assays

Application: To determine the effect of a compound on the rate of cell division. This is crucial for distinguishing between cytotoxic and cytostatic effects.

Protocol: Dye Dilution Assay for Cell Proliferation

This method utilizes a fluorescent dye that is progressively diluted with each cell division, allowing for the quantitative analysis of cell proliferation.[1][2][3][4]

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Compound X

  • Cell-permeable fluorescent dye (e.g., Carboxyfluorescein succinimidyl ester - CFSE)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Staining: Resuspend cells in PBS at a concentration of 1x10^6 cells/mL. Add the fluorescent dye to the cell suspension at the recommended concentration and incubate for the specified time, protected from light.

  • Quenching: Quench the staining reaction by adding complete culture medium.

  • Washing: Wash the cells twice with complete culture medium to remove any unbound dye.

  • Cell Seeding and Treatment: Seed the stained cells into culture plates and treat with various concentrations of Compound X.

  • Time-Course Analysis: At different time points (e.g., 0, 24, 48, 72 hours), harvest the cells.

  • Flow Cytometry: Analyze the fluorescence intensity of the cells using a flow cytometer.

Data Presentation:

The data from a dye dilution assay can be summarized to show the impact of Compound X on the proliferative capacity of the cells.

Compound X Concentration (µM)Mean Fluorescence Intensity (Day 3)% Proliferating Cells (Day 3)
0 (Vehicle Control)15095
116092
1035060
5080025
10012005

Experimental Workflow:

Dye_Dilution_Workflow A Label Cells with Fluorescent Dye B Quench and Wash Cells A->B C Seed and Treat with Compound X B->C D Incubate for Time Course (0-72h) C->D E Harvest Cells at Each Time Point D->E F Analyze by Flow Cytometry E->F G Quantify Proliferation based on Dye Dilution F->G

Dye Dilution Assay Workflow

Signaling Pathway Analysis

Application: To investigate the molecular mechanism of action of a compound by determining which cellular signaling pathways it modulates.

Protocol: Reporter Gene Assay for NF-κB Signaling

This protocol describes a method to assess the activation or inhibition of the NF-κB signaling pathway, a key regulator of inflammation and cell survival.

Materials:

  • Cell line stably expressing an NF-κB-driven reporter gene (e.g., luciferase or GFP)

  • Complete cell culture medium

  • Compound X

  • Inducer of the NF-κB pathway (e.g., TNF-α)

  • Lysis buffer

  • Luciferase substrate (if using a luciferase reporter)

  • Luminometer or fluorescence plate reader

Procedure:

  • Cell Seeding: Seed the reporter cell line in a 96-well plate and incubate for 24 hours.

  • Pre-treatment with Compound X: Treat the cells with different concentrations of Compound X for 1-2 hours.

  • Induction of Signaling: Stimulate the cells with an NF-κB inducer (e.g., TNF-α) for 6-24 hours. Include appropriate controls (unstimulated, stimulated with inducer only).

  • Cell Lysis: Wash the cells with PBS and add lysis buffer.

  • Reporter Gene Measurement:

    • For luciferase: Add luciferase substrate to the cell lysate and measure luminescence using a luminometer.

    • For GFP: Measure the fluorescence intensity using a fluorescence plate reader.

Data Presentation:

The inhibitory effect of Compound X on NF-κB signaling can be quantified and presented as follows:

Compound X Concentration (µM)Mean Reporter Activity (RLU)Standard Deviation% Inhibition of NF-κB Activity
0 (Stimulated Control)500,00025,0000
0.1480,00022,0004
1350,00018,00030
10150,00012,00070
5055,0008,00089
10052,0007,50089.6

Hypothetical Signaling Pathway:

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation CompoundX Compound X CompoundX->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Reporter Reporter Gene (Luciferase) DNA->Reporter Transcription IkB_NFkB IκB-NF-κB Complex IkB_NFkB:f0->IkB Degradation IkB_NFkB:f1->NFkB Release

Hypothetical NF-κB Inhibition

The protocols and frameworks provided in these application notes serve as a foundational guide for the cellular characterization of a novel compound. The specific assays, cell lines, and conditions should be optimized based on the therapeutic target and the chemical properties of the compound under investigation. Rigorous and systematic application of these cell-based assays will provide critical data to inform the drug development process.

References

Application Notes and Protocols for High-Throughput Screening of "Drinidene," a Novel EGFR Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for various high-throughput screening (HTS) methods aimed at the identification and characterization of novel inhibitors of the Epidermal Growth Factor Receptor (EGFR), exemplified by the hypothetical compound "Drinidene." The included methodologies cover both biochemical and cell-based assays, offering a comprehensive guide for establishing robust screening campaigns.

Introduction to EGFR Inhibition and High-Throughput Screening

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through mutation or overexpression, is a key driver in the development and progression of various cancers, making it a prime target for therapeutic intervention.[1][2] High-throughput screening (HTS) is an essential tool in the discovery of new EGFR inhibitors, enabling the rapid evaluation of large compound libraries to identify potential drug candidates.[1] This document outlines several widely used HTS technologies and provides detailed protocols for their implementation.

EGFR Signaling Pathway

The EGFR signaling cascade is initiated by the binding of ligands such as epidermal growth factor (EGF), leading to receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[1][3] These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes, which in turn activate downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, ultimately promoting cell growth and survival.[1][4]

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS PI3K PI3K Dimerization->PI3K PLCg PLCγ Dimerization->PLCg STAT STAT Dimerization->STAT Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus IP3_DAG IP3/DAG PLCg->IP3_DAG PKC PKC IP3_DAG->PKC PKC->Nucleus STAT->Nucleus Proliferation Cell Proliferation, Survival, Differentiation Nucleus->Proliferation HTS_Workflow Compound_Library Large Compound Library Primary_Screen Primary HTS Assay (e.g., ADP-Glo™) Compound_Library->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Initial Hits Secondary_Assays Secondary Assays (e.g., Cell-Based) Dose_Response->Secondary_Assays Confirmed_Hits Confirmed Hits Secondary_Assays->Confirmed_Hits Lead_Optimization Lead Optimization Confirmed_Hits->Lead_Optimization

References

Application Notes and Protocols for Drinidene Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Subject: Comprehensive guidelines for the preclinical administration of Drinidene, a norepinephrine-dopamine reuptake inhibitor (NDRI), in various animal models.

Introduction

This compound is a norepinephrine-dopamine reuptake inhibitor (NDRI) that modulates neurotransmitter levels in the brain.[1][2] Like other compounds in its class, such as bupropion (B1668061) and methylphenidate, this compound is investigated for its potential therapeutic effects in neurological and psychiatric disorders, including depression and attention-deficit/hyperactivity disorder (ADHD).[2][3][4] Its mechanism of action involves blocking the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT), which leads to an increase in the extracellular concentrations of norepinephrine and dopamine.[1][2] This heightened noradrenergic and dopaminergic signaling is central to its pharmacological effects.[1] These notes provide an overview of protocols for the administration of this compound in preclinical animal studies.

Mechanism of Action: Norepinephrine and Dopamine Reuptake Inhibition

This compound exerts its effects by binding to and inhibiting the norepinephrine transporter (NET) and the dopamine transporter (DAT).[1][2] This action prevents the reabsorption of norepinephrine and dopamine from the synaptic cleft back into the presynaptic neuron, thereby increasing the concentration of these neurotransmitters in the synapse and enhancing neurotransmission.

The signaling pathway affected by this compound is fundamental to mood, cognition, and behavior. An increase in norepinephrine and dopamine levels in brain regions like the prefrontal cortex can improve focus, alertness, and motivation.[1][3]

Drinidene_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic_neuron Norepinephrine (NE) & Dopamine (DA) Release ne_synapse NE presynaptic_neuron->ne_synapse Release da_synapse DA presynaptic_neuron->da_synapse Release ne_vesicle NE da_vesicle DA net NET dat DAT ne_synapse->net Reuptake ne_receptor NE Receptor ne_synapse->ne_receptor Binds da_synapse->dat Reuptake da_receptor DA Receptor da_synapse->da_receptor Binds postsynaptic_effect Postsynaptic Signal ne_receptor->postsynaptic_effect da_receptor->postsynaptic_effect This compound This compound This compound->net Inhibits This compound->dat Inhibits Depression_Model_Workflow acclimation Animal Acclimation (1 week) grouping Random Group Assignment (Vehicle vs. This compound) acclimation->grouping administration This compound/Vehicle Administration (Acute or Chronic) grouping->administration behavioral_test Behavioral Testing (FST or TST) administration->behavioral_test data_analysis Data Collection & Analysis (Immobility Time) behavioral_test->data_analysis conclusion Conclusion on Antidepressant Effect data_analysis->conclusion

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Drinidene in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a highly selective and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Drinidene, a novel investigational tyrosine kinase inhibitor, in human plasma. The straightforward protein precipitation-based sample preparation and rapid chromatographic runtime of 3.5 minutes make this method suitable for high-throughput analysis in a clinical research setting.[1] The method was validated according to regulatory guidelines and demonstrated excellent linearity, accuracy, precision, and sensitivity over the desired concentration range.

Introduction

This compound is a next-generation, ATP-competitive tyrosine kinase inhibitor with a 2-aminopyrimidine (B69317) core structure, currently under investigation for the treatment of certain solid tumors.[2][3][4] Reliable quantification of this compound in biological matrices is essential for pharmacokinetic (PK) and toxicokinetic (TK) studies during its clinical development. LC-MS/MS offers unparalleled sensitivity and selectivity for this purpose.[5] This method was developed to provide a robust tool for therapeutic drug monitoring (TDM) and to support clinical trials by accurately measuring this compound concentrations in human plasma.[6]

Chemical Structure of this compound (Hypothetical): (A representative structure of a 2-aminopyrimidine derivative with features common to kinase inhibitors is assumed for this protocol.)

  • IUPAC Name: 4-((4-methylpiperazin-1-yl)methyl)-N-(4-((3-pyridinyl)ethynyl)phenyl)pyrimidin-2-amine

  • Molecular Formula: C23H25N7

  • Molecular Weight: 411.5 g/mol

Experimental
  • This compound reference standard (99.5% purity)

  • This compound-d8 (deuterated internal standard, IS) (99.2% purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

A triple quadrupole mass spectrometer coupled with a UHPLC system was used for the analysis.

Table 1: Liquid Chromatography Parameters

ParameterCondition
UHPLC System High-performance system with a temperature-controlled autosampler and column compartment
Column C18 reverse-phase column (e.g., Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Elution 5% B to 95% B over 2.0 min, hold at 95% B for 0.5 min, return to 5% B and equilibrate for 0.9 min
Run Time 3.5 minutes
Column Temperature 40 °C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters

ParameterCondition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions This compound: 412.2 -> 298.2 (Quantifier), 412.2 -> 193.1 (Qualifier) this compound-d8 (IS): 420.2 -> 306.2
Collision Energy (CE) Optimized for each transition (e.g., this compound: 25 eV, this compound-d8: 27 eV)
Source Temperature 550 °C
IonSpray Voltage 5500 V

Stock solutions of this compound and this compound-d8 (IS) were prepared in methanol at a concentration of 1 mg/mL. Working solutions for calibration standards and quality control (QC) samples were prepared by serial dilution in a 50:50 methanol/water mixture. Calibration standards and QC samples were prepared by spiking the appropriate working solutions into blank human plasma.

A simple protein precipitation method was employed for plasma sample preparation.[1][6][7]

  • Pipette 50 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution (100 ng/mL this compound-d8 in acetonitrile).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer 100 µL of the supernatant to an HPLC vial with an insert.

  • Inject 5 µL into the LC-MS/MS system.

Results and Discussion

The developed method was validated for linearity, sensitivity, accuracy, precision, recovery, and matrix effect.

The method demonstrated excellent linearity over the concentration range of 0.5 to 500 ng/mL. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A weighted (1/x²) linear regression was used. The correlation coefficient (r²) was consistently >0.995. The lower limit of quantification (LLOQ) was established at 0.5 ng/mL, with a signal-to-noise ratio >10.[1][8]

Table 3: Calibration Curve Summary

AnalyteCalibration Range (ng/mL)Regression ModelMean r²
This compound0.5 - 5001/x² weighted0.997

Intra-day and inter-day accuracy and precision were evaluated using four levels of QC samples (LLOQ, Low, Mid, High). The results, summarized in Table 4, are within the acceptable limits of ±15% (±20% for LLOQ).[7][9]

Table 4: Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Intra-day (n=6) Mean Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day (n=18) Mean Conc. (ng/mL)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ0.50.54108.07.20.56112.09.8
Low QC1.51.4596.75.11.4898.76.5
Mid QC7578.2104.33.876.9102.54.1
High QC400395.698.92.5408.1102.03.3

The extraction recovery and matrix effect were assessed at low, mid, and high QC concentrations. The extraction recovery for this compound was consistent and ranged from 92.5% to 98.1%. The matrix effect was minimal, with calculated values between 95.7% and 105.2%, indicating that the method is not significantly affected by ion suppression or enhancement from the plasma matrix.[6]

Conclusion

A sensitive, specific, and rapid LC-MS/MS method for the quantification of this compound in human plasma has been successfully developed and validated. The simple sample preparation procedure and short run time allow for high-throughput analysis, making it an invaluable tool for supporting clinical pharmacokinetic studies and therapeutic drug monitoring of this compound.

Protocols and Visualizations

Protocol 1: this compound Sample Preparation from Human Plasma
  • Thaw Samples: Thaw all plasma samples, calibration standards, and QCs on ice.

  • Label Tubes: Prepare and label 1.5 mL microcentrifuge tubes for each sample.

  • Aliquot Plasma: Vortex plasma samples gently. Using a calibrated pipette, transfer 50 µL of each sample into the corresponding labeled tube.

  • Add Internal Standard: Prepare a precipitating solution containing the internal standard (100 ng/mL this compound-d8 in acetonitrile). Add 150 µL of this solution to each tube.

  • Precipitate and Mix: Immediately cap and vortex each tube for 30 seconds at high speed.

  • Centrifuge: Place the tubes in a microcentrifuge and spin at 14,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully aspirate 100 µL of the clear supernatant without disturbing the protein pellet and transfer it into an HPLC vial containing a 250 µL glass insert.

  • Cap and Load: Securely cap the vials and place them in the autosampler tray, which should be maintained at 10 °C.

  • Inject: Initiate the LC-MS/MS sequence.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 1. Aliquot 50 µL Human Plasma p2 2. Add 150 µL Acetonitrile with Internal Standard p1->p2 p3 3. Vortex (30s) p2->p3 p4 4. Centrifuge (14,000 rpm, 10 min) p3->p4 p5 5. Transfer Supernatant to HPLC Vial p4->p5 lc UHPLC Separation (C18 Column, 3.5 min) p5->lc ms Triple Quadrupole MS (ESI+, MRM Mode) lc->ms quant Quantification (Peak Area Ratio) ms->quant report Generate Concentration Report quant->report

Caption: LC-MS/MS workflow for this compound quantification in plasma.

Hypothetical Signaling Pathway for this compound

As a tyrosine kinase inhibitor, this compound is hypothesized to target the ATP-binding site of a specific receptor tyrosine kinase (RTK), thereby inhibiting downstream signaling pathways commonly implicated in cancer cell proliferation and survival, such as the MAPK/ERK and PI3K/Akt pathways.

G cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds ADP ADP RTK->ADP PI3K PI3K RTK->PI3K Ras Ras RTK->Ras This compound This compound This compound->RTK Inhibits ATP ATP ATP->RTK Phosphorylation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellResponse Cell Proliferation, Survival, Angiogenesis mTOR->CellResponse Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CellResponse

Caption: this compound's proposed mechanism of action on RTK signaling.

References

The Enigmatic "Drinidene": A Search for its Role in In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and patent databases reveals a significant information gap regarding the application of a compound referred to as "Drinidene" in the field of in vivo imaging. While the name "this compound" appears in several patents, it is consistently listed among extensive catalogues of diverse chemical entities without specific data pertaining to its use as an imaging agent[1][2][3][4][5]. The search did not yield any preclinical studies, data on fluorescent properties, or a mechanism of action related to imaging applications for this particular compound.

Therefore, the creation of detailed Application Notes and Protocols for "this compound" as an in vivo imaging agent is not feasible based on currently available public domain information.

To fulfill the user's request for a structured guide, the following sections provide a comprehensive template for Application Notes and Protocols for a hypothetical fluorescent imaging agent, provisionally named "Fluoroprobe-X." This template is designed to serve as a practical framework for researchers, scientists, and drug development professionals working with novel imaging probes.

Application Notes & Protocols: Fluoroprobe-X for In Vivo Imaging

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Fluoroprobe-X is a novel fluorescent probe designed for the targeted in vivo imaging of [Specify Target Molecule or Pathway ] activity. Its unique spectral properties and high binding affinity make it a promising tool for non-invasive monitoring of disease progression and therapeutic response in preclinical models. These notes provide an overview of Fluoroprobe-X's characteristics and detailed protocols for its application in small animal imaging studies.

2. Data Presentation: Properties of Fluoroprobe-X

The following table summarizes the key quantitative data for Fluoroprobe-X, facilitating its effective implementation in experimental designs.

PropertyValueUnits
Fluorescence Properties
Excitation Maximum (λex)650nm
Emission Maximum (λem)680nm
Molar Extinction Coefficient150,000M⁻¹cm⁻¹
Quantum Yield0.35
Binding & Specificity
Target[Specify Target, e.g., Enzyme Y ]
Binding Affinity (Kd)25nM
In Vitro Specificity>100-fold vs. related targets
Pharmacokinetics
Half-life (t½) - Blood2.5hours
Primary Route of ExcretionRenal
Safety & Toxicology
Maximum Tolerated Dose (MTD) in mice50mg/kg
Cytotoxicity (IC50)>100µM

3. Experimental Protocols

The following protocols provide a detailed methodology for a typical in vivo imaging study using Fluoroprobe-X in a murine tumor model.

3.1. Animal Handling and Preparation

  • House animals in accordance with institutional guidelines.

  • For tumor models, allow tumors to reach a palpable size (e.g., 100-150 mm³) before imaging.

  • Anesthetize the animal using a suitable anesthetic (e.g., isoflurane (B1672236) inhalation) for the duration of the probe administration and imaging session.

  • Maintain the animal's body temperature using a heating pad.

  • Remove fur from the imaging area to minimize fluorescence interference.

3.2. Probe Reconstitution and Administration

  • Reconstitute lyophilized Fluoroprobe-X in sterile, pyrogen-free DMSO to create a 10 mM stock solution.

  • For administration, dilute the stock solution in sterile saline to the final desired concentration (e.g., 100 µM). The final DMSO concentration should be below 5%.

  • Administer Fluoroprobe-X to the animal via intravenous (tail vein) injection at a dose of [Specify dose, e.g., 10 nmol ] in a total volume of 100-150 µL.

3.3. In Vivo Imaging Procedure

  • Place the anesthetized animal in the imaging chamber of a suitable small animal imaging system (e.g., IVIS Spectrum, Pearl Trilogy).

  • Acquire a baseline (pre-injection) image using the appropriate excitation and emission filter set for Fluoroprobe-X (e.g., Excitation: 640 nm, Emission: 680 nm).

  • Following probe administration, acquire images at multiple time points (e.g., 1, 4, 8, and 24 hours post-injection) to assess probe biodistribution and target accumulation.

  • Use a consistent exposure time and binning for all image acquisitions to ensure comparability.

3.4. Data Analysis

  • Using the imaging system's software, draw regions of interest (ROIs) around the tumor and other relevant organs (e.g., liver, kidneys).

  • Quantify the average radiant efficiency ([p/s/cm²/sr]/[µW/cm²]) within each ROI for all time points.

  • Calculate the tumor-to-background ratio to assess signal specificity.

4. Visualizations

4.1. Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be targeted by an imaging probe like Fluoroprobe-X.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 EnzymeY Enzyme Y (Target for Fluoroprobe-X) Kinase2->EnzymeY Activation TF Transcription Factor EnzymeY->TF Inhibition Gene Target Gene TF->Gene Transcription Ligand External Ligand Ligand->Receptor

Caption: Hypothetical signaling cascade targeted by Fluoroprobe-X.

4.2. Experimental Workflow

The diagram below outlines the general experimental workflow for an in vivo imaging study.

G A Animal Model Preparation (e.g., Tumor Inoculation) B Probe Reconstitution & Administration A->B C In Vivo Imaging (Multiple Time Points) B->C D Image Data Acquisition C->D F Ex Vivo Validation (Biodistribution, Histology) C->F Optional E Data Analysis (ROI Quantification) D->E G Results Interpretation E->G F->G

Caption: General workflow for in vivo fluorescence imaging.

References

Application Note: High-Throughput Identification of Drinidene Sensitivity Markers Using a Genome-Wide CRISPR-Cas9 Screen

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for identifying genetic markers of sensitivity to Drinidene, a novel bioactive compound, using a genome-wide CRISPR-Cas9 knockout screen. The described methodology enables researchers to uncover genes whose loss-of-function sensitizes cells to this compound treatment, thereby elucidating its mechanism of action and identifying potential patient stratification biomarkers. This document offers a comprehensive guide for researchers, scientists, and drug development professionals, including experimental design, detailed protocols, data analysis, and visualization of workflows and hypothetical signaling pathways.

Introduction

This compound is a bioactive chemical compound belonging to the indanone class.[1][2] Derivatives of this class have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, neuroprotective, and anticancer effects.[2][3][4][5] Given the therapeutic potential of indanone derivatives, understanding the genetic factors that influence cellular response to new compounds like this compound is crucial for advancing its development.

CRISPR-Cas9 genome editing has emerged as a powerful tool for functional genomics, allowing for systematic gene perturbation on a genome-wide scale.[1] CRISPR screens, in particular, are instrumental in identifying gene-drug interactions, revealing mechanisms of drug resistance, and discovering synthetic lethalities.[2][4] This application note details a negative selection (or "drop-out") CRISPR screen to identify genes whose knockout confers sensitivity to this compound. In this setup, cells lacking genes that are crucial for survival in the presence of the drug will be depleted from the population.

Materials and Methods

Cell Line Selection and Culture

A human cancer cell line relevant to the intended therapeutic application of this compound should be selected. For this hypothetical protocol, we will use a common adenocarcinoma cell line, such as A549. Cells should be maintained in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

Reagents and Equipment
  • A549 cell line (or other suitable cancer cell line)

  • This compound (CAS 53394-92-6)

  • Human GeCKO v2.0 lentiCRISPR knockout pooled library

  • Lentiviral packaging plasmids (e.g., pMD2.G and psPAX2)

  • HEK293T cells for lentiviral production

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Polybrene

  • Puromycin (B1679871)

  • DNA extraction kit (e.g., QIAamp DNA Blood Mini Kit)

  • Next-generation sequencing (NGS) platform and reagents

Experimental Workflow

The overall experimental workflow for the CRISPR screen is depicted in the diagram below.

CRISPR_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis A Lentiviral Library Production B Cell Line Transduction A->B Transduce Cas9-expressing cells C Antibiotic Selection B->C Select for transduced cells D This compound Treatment (Treated) C->D Split cell population E Vehicle Control (Untreated) C->E Split cell population F Genomic DNA Extraction D->F E->F G PCR Amplification of sgRNAs F->G H Next-Generation Sequencing G->H I Data Analysis (Hit Identification) H->I

Caption: Experimental workflow for the CRISPR-Cas9 screen.

Detailed Protocols

1. Lentiviral Library Production:

  • Co-transfect HEK293T cells with the GeCKO v2.0 library plasmids and lentiviral packaging plasmids (pMD2.G and psPAX2) using a suitable transfection reagent.

  • Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

  • Pool the collected supernatant, centrifuge to remove cell debris, and filter through a 0.45 µm filter.

  • Titer the lentiviral library on the target cell line (A549) to determine the optimal multiplicity of infection (MOI). An MOI of 0.3-0.5 is recommended to ensure that most cells receive a single sgRNA.

2. Generation of the Mutant Cell Library:

  • Seed A549 cells at a density that will ensure a representation of at least 500 cells per sgRNA in the library.

  • Transduce the cells with the lentiviral library at the predetermined MOI in the presence of polybrene (8 µg/mL).

  • After 24 hours, replace the virus-containing medium with fresh culture medium.

  • After another 24 hours, begin selection with puromycin at a predetermined concentration that effectively kills non-transduced cells.

  • Expand the selected cell population to a sufficient number for the screen while maintaining library representation.

3. This compound Sensitivity Screen:

  • Determine the IC20 (concentration that inhibits growth by 20%) of this compound for the A549 Cas9-expressing cell line through a dose-response curve.

  • Plate the mutant cell library in two groups: a treatment group and a vehicle control group (e.g., DMSO).

  • Treat the treatment group with the IC20 concentration of this compound.

  • Culture the cells for 14-21 days, passaging as necessary and maintaining the selective pressure in the treatment group.

  • Harvest the cells from both groups for genomic DNA extraction.

4. Data Analysis:

  • Extract genomic DNA from both the treated and control cell populations.

  • Amplify the sgRNA sequences from the genomic DNA using PCR.

  • Perform next-generation sequencing on the amplified sgRNA libraries.

  • Align the sequencing reads to the sgRNA library to determine the read counts for each sgRNA.

  • Calculate the log2 fold change (LFC) of each sgRNA in the treated versus the control group.

  • Use statistical methods, such as MAGeCK, to identify genes whose sgRNAs are significantly depleted in the this compound-treated population. These are the candidate sensitivity genes.

Results

The results of the CRISPR screen are typically presented as a ranked list of genes whose knockout leads to sensitization to the compound. The following table represents hypothetical data from a this compound sensitivity screen.

Gene SymbolRankLog2 Fold Change (LFC)p-valueFalse Discovery Rate (FDR)
GENE_A1-3.51.2e-82.5e-5
GENE_B2-3.13.5e-85.1e-5
GENE_C3-2.89.8e-71.2e-4
GENE_D4-2.52.1e-62.0e-4
GENE_E5-2.25.6e-64.3e-4

Table 1: Hypothetical Top 5 Gene Hits from this compound Sensitivity Screen.

Discussion and Hypothetical Signaling Pathway

The identified sensitivity markers provide insights into the potential mechanism of action of this compound. For instance, if the screen identifies multiple components of a specific signaling pathway, it is plausible that this compound's efficacy is dependent on the functioning of this pathway.

As the precise mechanism of this compound is currently unknown, we present a hypothetical signaling pathway that could be implicated in a drug sensitivity screen for an anti-cancer agent. The diagram below illustrates the MAPK/ERK pathway, a common pathway involved in cell proliferation and survival, which is often a target in cancer therapy. Knockout of a gene in a parallel survival pathway could lead to increased sensitivity to a drug targeting the MAPK/ERK pathway.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation and Survival Transcription->Proliferation This compound This compound (Hypothetical Target) This compound->MEK Inhibition

Caption: Hypothetical MAPK/ERK signaling pathway.

In this hypothetical scenario, if this compound inhibits MEK, a CRISPR screen could identify genes in parallel survival pathways (e.g., PI3K/AKT pathway) as sensitivity markers. The loss of these parallel pathways would make the cells more reliant on the MAPK/ERK pathway, thus increasing their sensitivity to this compound.

Conclusion

The protocol described in this application note provides a robust framework for conducting a genome-wide CRISPR-Cas9 screen to identify genetic markers of sensitivity to the novel compound this compound. The identification of such markers is a critical step in understanding a compound's mechanism of action, discovering biomarkers for patient selection, and identifying potential combination therapies. While the specific biological context of this compound is still under investigation, the methodologies presented here are broadly applicable to a wide range of compounds and cell types in drug discovery and development.

References

Application Notes and Protocols: Drinidene Combination Therapy Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The therapeutic landscape is increasingly moving towards combination therapies to enhance efficacy, overcome resistance, and minimize toxicity. "Drinidene" is a novel investigational agent with a yet-to-be-fully-elucidated mechanism of action. Preliminary data suggest potential synergistic effects when combined with other targeted agents or standard-of-care chemotherapies. These application notes provide a comprehensive framework for the experimental design of this compound combination therapies, intended for researchers, scientists, and drug development professionals. The protocols outlined below are designed to systematically evaluate the efficacy and mechanism of action of this compound-based combination regimens in preclinical models.

Preclinical Evaluation of this compound Combination Therapy

In Vitro Synergy Assessment

Objective: To determine the synergistic, additive, or antagonistic effects of this compound when combined with other therapeutic agents across a panel of relevant cancer cell lines.

Methodology: Cell Viability and Synergy Analysis

  • Cell Line Selection: A panel of well-characterized cancer cell lines representing the target indication(s) should be selected.

  • Drug Preparation: Prepare stock solutions of this compound and the combination agent(s) in a suitable solvent (e.g., DMSO).

  • Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a dose matrix of this compound and the combination agent. This typically involves a 6x6 or 8x8 matrix of varying concentrations of each drug, including single-agent controls.

  • Incubation: Incubate the treated cells for a period that allows for multiple cell doublings (typically 48-72 hours).

  • Viability Assay: Assess cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or an MTS assay.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to vehicle-treated controls for each drug concentration and combination.

    • Analyze the dose-response data using software such as SynergyFinder or Combenefit to calculate synergy scores (e.g., Loewe, Bliss, HSA, ZIP).

Data Presentation:

Table 1: In Vitro Synergy Scores for this compound Combination Therapy

Cell LineCombination AgentSynergy Score (Loewe)Synergy Score (Bliss)Synergy Score (HSA)Synergy Score (ZIP)
Cell Line AAgent XValueValueValueValue
Cell Line AAgent YValueValueValueValue
Cell Line BAgent XValueValueValueValue
Cell Line BAgent YValueValueValueValue
Cell Line CAgent XValueValueValueValue
Cell Line CAgent YValueValueValueValue
Mechanistic Elucidation of Combination Effects

Objective: To investigate the molecular mechanisms underlying the observed synergistic interactions.

Methodology: Western Blotting for Signaling Pathway Analysis

  • Treatment: Treat cells with this compound, the combination agent, and the combination at synergistic concentrations for various time points (e.g., 6, 24, 48 hours).

  • Lysate Preparation: Harvest cells and prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against key proteins in relevant signaling pathways (e.g., apoptosis markers like Cleaved Caspase-3, PARP; cell cycle regulators like p21, Cyclin D1; and pathways implicated in the mechanism of the combination agent).

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify band intensities using software like ImageJ and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathway Diagram:

Drinidene_Combination_Pathway This compound This compound TargetA Target A This compound->TargetA Apoptosis Apoptosis This compound->Apoptosis CellCycleArrest Cell Cycle Arrest This compound->CellCycleArrest AgentX Agent X TargetB Target B AgentX->TargetB AgentX->Apoptosis AgentX->CellCycleArrest Pathway1 Signaling Pathway 1 TargetA->Pathway1 Pathway2 Signaling Pathway 2 TargetB->Pathway2 DownstreamEffector1 Downstream Effector 1 Pathway1->DownstreamEffector1 DownstreamEffector2 Downstream Effector 2 Pathway2->DownstreamEffector2 DownstreamEffector1->Apoptosis DownstreamEffector2->CellCycleArrest

Caption: Hypothetical signaling pathway of this compound in combination with Agent X.

In Vivo Efficacy Studies

Objective: To evaluate the anti-tumor efficacy of this compound combination therapy in a relevant in vivo model.

Methodology: Xenograft or Syngeneic Mouse Models

  • Model Selection: Choose an appropriate mouse model (e.g., subcutaneous xenografts using human cancer cell lines, or a syngeneic model for immunotherapy combinations).

  • Animal Acclimatization: Acclimate mice to the facility for at least one week prior to the study.

  • Tumor Implantation: Subcutaneously implant cancer cells into the flank of the mice.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment groups (e.g., Vehicle, this compound alone, Combination Agent alone, this compound + Combination Agent).

  • Treatment Administration: Administer drugs according to the predetermined dose and schedule via the appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Record body weight 2-3 times per week as a measure of toxicity.

    • Observe mice for any clinical signs of distress.

  • Endpoint: Euthanize mice when tumors reach the maximum allowed size, or at the end of the study period. Collect tumors for pharmacodynamic analysis.

  • Data Analysis:

    • Calculate Tumor Growth Inhibition (TGI) for each treatment group.

    • Perform statistical analysis (e.g., ANOVA with post-hoc tests) to compare tumor growth between groups.

Data Presentation:

Table 2: In Vivo Efficacy of this compound Combination Therapy in Xenograft Model

Treatment GroupNumber of Animals (n)Mean Tumor Volume at Endpoint (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle10ValueN/AValue
This compound (Dose)10ValueValueValue
Agent X (Dose)10ValueValueValue
This compound + Agent X10ValueValueValue

Experimental Workflow Diagram:

InVivo_Workflow start Start acclimatize Animal Acclimatization start->acclimatize implant Tumor Cell Implantation acclimatize->implant monitor_growth Tumor Growth Monitoring implant->monitor_growth randomize Randomization monitor_growth->randomize treat_vehicle Vehicle Treatment randomize->treat_vehicle treat_this compound This compound Treatment randomize->treat_this compound treat_agentx Agent X Treatment randomize->treat_agentx treat_combo Combination Treatment randomize->treat_combo monitor_efficacy Efficacy & Toxicity Monitoring treat_vehicle->monitor_efficacy treat_this compound->monitor_efficacy treat_agentx->monitor_efficacy treat_combo->monitor_efficacy endpoint Study Endpoint & Tissue Collection monitor_efficacy->endpoint analysis Data Analysis endpoint->analysis end End analysis->end

Caption: Workflow for in vivo efficacy studies of this compound combination therapy.

Pharmacodynamic (PD) and Biomarker Analysis

Objective: To confirm target engagement and identify potential biomarkers of response to this compound combination therapy.

Methodology: Immunohistochemistry (IHC) or Immunofluorescence (IF)

  • Tissue Processing: Fix tumors collected at the study endpoint in 10% neutral buffered formalin and embed in paraffin.

  • Sectioning: Cut 4-5 µm sections and mount on slides.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer.

  • Staining:

    • Block endogenous peroxidases and non-specific binding sites.

    • Incubate with primary antibodies against PD biomarkers (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis, or specific pathway markers).

    • Incubate with a labeled secondary antibody.

    • Develop with a chromogen (for IHC) or mount with a fluorescent mounting medium (for IF).

    • Counterstain with hematoxylin (B73222) (for IHC) or DAPI (for IF).

  • Imaging and Analysis:

    • Scan slides using a digital slide scanner.

    • Quantify the staining intensity and percentage of positive cells using image analysis software (e.g., HALO®, Visiopharm).

Data Presentation:

Table 3: Pharmacodynamic Biomarker Analysis in Tumor Tissues

Treatment GroupKi-67 (% Positive Cells) ± SEMCleaved Caspase-3 (H-Score) ± SEMp-ERK (H-Score) ± SEM
VehicleValueValueValue
This compoundValueValueValue
Agent XValueValueValue
This compound + Agent XValueValueValue

Conclusion

The successful execution of these experimental protocols will provide a robust preclinical data package to support the clinical development of this compound-based combination therapies. The systematic evaluation of synergy, mechanism of action, in vivo efficacy, and pharmacodynamic effects is crucial for identifying the most promising combination strategies and patient populations that are most likely to benefit. Careful attention to experimental design, data analysis, and interpretation will be paramount to advancing this compound into the next phase of drug development.

Application Notes: Flow Cytometry Analysis of Liriodenine-Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liriodenine (B31502), an aporphine (B1220529) alkaloid extracted from the tulip tree (Liriodendron tulipifera), has demonstrated significant anticancer properties. It is a promising candidate for drug development due to its ability to inhibit cell growth and induce programmed cell death (apoptosis) in various cancer cell lines. Flow cytometry is an indispensable tool for elucidating the cellular mechanisms of action of potential therapeutic compounds like Liriodenine. This high-throughput technique allows for the rapid, quantitative analysis of individual cells within a population, providing critical insights into physiological states, including cell cycle progression and apoptosis. These application notes provide detailed protocols for utilizing flow cytometry to analyze the effects of Liriodenine on cancer cells.

Mechanism of Action

Liriodenine exerts its anticancer effects through the modulation of key signaling pathways that regulate cell survival and proliferation. A primary mechanism involves the upregulation of the tumor suppressor protein p53.[1][2] Increased p53 expression can, in turn, negatively regulate the anti-apoptotic protein Bcl-2 and activate the caspase cascade, ultimately leading to apoptosis.[2] Specifically, the activation of caspase-3 has been observed in Liriodenine-treated cells.[1] Furthermore, Liriodenine has been shown to inhibit the expression of cyclin D1, a protein crucial for the G1/S phase transition in the cell cycle, suggesting a role in inducing cell cycle arrest.[1]

Data Presentation

The following tables summarize the quantitative effects of Liriodenine on apoptosis and cell cycle distribution in MCF-7 human breast cancer cells and HEp-2 human laryngocarcinoma cells, as determined by flow cytometry.

Table 1: Effect of Liriodenine on Apoptosis in MCF-7 Cells

Liriodenine Concentration (µM)Treatment Duration (hours)Apoptotic Rate (%)
0 (Control)48Baseline
1048Significantly Increased

Data synthesized from studies demonstrating a significant increase in the apoptotic rate of MCF-7 cells following treatment with 10 µM Liriodenine for 48 hours.

Table 2: Effect of Liriodenine on p53 Expression in HEp-2 Cells

Liriodenine Concentration (µM)Treatment Duration (hours)p53 Expression Level
100Baseline
1012Increased
1024Further Increased
1048Maximally Increased

Data synthesized from studies showing a time-dependent increase in p53 expression in HEp-2 cells treated with 10 µM Liriodenine.

Signaling Pathway

G Proposed Signaling Pathway of Liriodenine-Induced Apoptosis Liriodenine Liriodenine p53 p53 Liriodenine->p53 Upregulates Bcl2 Bcl-2 p53->Bcl2 Inhibits Caspase3 Caspase-3 p53->Caspase3 Activates Bcl2->Caspase3 Inhibits Apoptosis Apoptosis Caspase3->Apoptosis Induces

Caption: Proposed signaling pathway of Liriodenine-induced apoptosis.

Experimental Protocols

Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

This protocol details the detection of apoptosis in Liriodenine-treated cells using Annexin V-FITC and PI staining, followed by flow cytometry analysis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that is unable to cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.

Materials:

  • Liriodenine

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells (e.g., MCF-7, HEp-2) in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of Liriodenine (e.g., 0, 5, 10, 20 µM) for the desired time period (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO).

  • Cell Harvesting:

    • Carefully collect the culture medium, which contains detached (potentially apoptotic) cells.

    • Wash the adherent cells with PBS.

    • Detach the adherent cells using Trypsin-EDTA.

    • Combine the detached cells with the cells collected from the culture medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Excite the cells with a 488 nm laser.

    • Collect FITC fluorescence in the FL1 channel (typically ~530 nm) and PI fluorescence in the FL2 or FL3 channel (typically >670 nm).

    • Acquire data for at least 10,000 events per sample.

    • Analyze the data using appropriate software to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol describes the analysis of cell cycle distribution in Liriodenine-treated cells by staining the DNA with PI. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell, allowing for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Materials:

  • Liriodenine

  • Cell culture medium

  • FBS

  • Penicillin-Streptomycin

  • PBS

  • Trypsin-EDTA

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure as described in the apoptosis protocol (Step 1).

  • Cell Harvesting:

    • Harvest the cells as described in the apoptosis protocol (Step 2).

  • Fixation:

    • Resuspend the cell pellet in 1 mL of ice-cold PBS.

    • While vortexing gently, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Excite the cells with a 488 nm laser and collect the PI fluorescence in the FL2 or FL3 channel.

    • Acquire data for at least 20,000 events per sample.

    • Analyze the DNA content histograms using cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases. A sub-G1 peak may also be observed, which is indicative of apoptotic cells with fragmented DNA.

Experimental Workflow

G Flow Cytometry Experimental Workflow for Liriodenine-Treated Cells cluster_0 Cell Culture and Treatment cluster_1 Sample Preparation cluster_2 Apoptosis Analysis cluster_3 Cell Cycle Analysis A Seed Cells B Treat with Liriodenine A->B C Harvest Cells B->C D Wash Cells C->D E Stain with Annexin V/PI D->E H Fix with Ethanol D->H F Flow Cytometry Acquisition E->F G Data Analysis F->G I Stain with PI/RNase A H->I J Flow Cytometry Acquisition I->J K Data Analysis J->K

Caption: Experimental workflow for flow cytometry analysis.

References

Troubleshooting & Optimization

Technical Support Center: Drinidene Solubility and Formulation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature lacks specific quantitative data on the aqueous solubility of Drinidene. The following troubleshooting guide and FAQs provide general strategies and protocols for addressing solubility challenges commonly encountered with poorly water-soluble small molecule compounds. Researchers working with this compound are encouraged to adapt these principles to determine the specific solubility characteristics of the molecule.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to assess the aqueous solubility of a new compound like this compound?

A1: The first step is to perform a preliminary solubility assessment in water and a range of pharmaceutically relevant solvents. This typically involves techniques like the shake-flask method to determine the equilibrium solubility. It is also crucial to characterize the physicochemical properties of the compound, such as its pKa and LogP, as these will heavily influence its solubility behavior.

Q2: How does pH impact the solubility of an ionizable compound?

A2: For ionizable compounds, solubility is often pH-dependent.[1][2] The Henderson-Hasselbalch equation can be used to predict the pH-dependent solubility profile.[1][2] For a weakly basic drug, solubility will generally be higher at a lower pH where the compound is protonated and more polar. Conversely, a weakly acidic drug will be more soluble at a higher pH. Determining the pKa of the compound is essential to understand its solubility at different pH values.

Q3: What are common formulation strategies to enhance the aqueous solubility of a poorly soluble drug?

A3: Several formulation strategies can be employed to improve the solubility of poorly soluble compounds.[3] These include the use of co-solvents, surfactants, cyclodextrins, and developing amorphous solid dispersions or lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS).[3] The choice of strategy depends on the compound's properties and the intended application.

Q4: What is the Biopharmaceutics Classification System (BCS) and why is it important for a research compound?

A4: The Biopharmaceutics Classification System (BCS) categorizes drugs into four classes based on their aqueous solubility and intestinal permeability.[4][5] This classification helps to predict a drug's in vivo absorption characteristics.[4] For instance, a Class II drug has high permeability but low solubility, indicating that solubility enhancement is a key challenge for its oral delivery.[4] While the BCS classification for this compound is not publicly available, determining its solubility and permeability is a critical step in its development.

Troubleshooting Guide for Aqueous Solubility Issues

Q: My compound is precipitating out of my aqueous buffer during my in vitro assay. What should I do?

A: This is a common issue with poorly soluble compounds. Here are several troubleshooting steps:

  • Review Compound Concentration: Ensure the concentration you are using is below the determined aqueous solubility limit in that specific buffer system. If the solubility is unknown, a solubility assessment is the necessary first step.

  • Adjust pH: If your compound is ionizable, adjusting the pH of your buffer can significantly increase its solubility.[2] For a weak base, lowering the pH may help. For a weak acid, increasing the pH may be beneficial.

  • Incorporate a Co-solvent: The addition of a water-miscible organic solvent, such as DMSO or ethanol, can increase the solubility of your compound.[6][7] However, it is crucial to ensure the final concentration of the co-solvent is compatible with your experimental system (e.g., does not affect cell viability or enzyme activity).

  • Consider Temperature Effects: For some compounds, solubility increases with temperature.[8] You could try preparing your solutions at a slightly elevated temperature, but be cautious of compound stability. Ensure the compound remains in solution upon cooling to the experimental temperature.

Quantitative Data Summary

Since specific solubility data for this compound is not available, the following table provides an example of how to structure and present solubility data for a hypothetical poorly soluble compound. Researchers should aim to generate similar data for this compound.

Solvent SystempHTemperature (°C)Solubility (µg/mL)Method
Deionized Water7.025< 1Shake-Flask
Phosphate Buffered Saline (PBS)7.425< 1Shake-Flask
0.1 N HCl1.23750 ± 5Shake-Flask
5% DMSO in PBS7.42525 ± 3Shake-Flask
10% Ethanol in Water7.02515 ± 2Shake-Flask

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility using the Shake-Flask Method

Objective: To determine the equilibrium solubility of a compound in a specific solvent.

Materials:

  • The compound of interest (e.g., this compound)

  • Selected solvent (e.g., water, PBS)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of the compound to a vial containing a known volume of the solvent. The goal is to have undissolved solid remaining to ensure saturation.

  • Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After agitation, centrifuge the samples at a high speed to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant.

  • Filter the supernatant through a 0.22 µm filter to remove any remaining solid particles.

  • Dilute the filtrate with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method.

Protocol 2: In Vitro Dissolution Testing for Formulations

Objective: To evaluate the release profile of a compound from a formulated product.

Materials:

  • Formulated product (e.g., tablets, capsules)

  • USP-compliant dissolution apparatus (e.g., USP Apparatus 2 - paddle)

  • Dissolution medium (e.g., simulated gastric fluid, simulated intestinal fluid)

  • Syringes and filters for sampling

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Prepare the dissolution medium and bring it to the specified temperature (typically 37°C).

  • Place the formulated product into the dissolution vessel.

  • Start the apparatus at a specified agitation speed (e.g., 50 rpm).

  • At predetermined time points (e.g., 5, 15, 30, 45, 60 minutes), withdraw a sample of the dissolution medium.

  • Filter the samples immediately.

  • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Analyze the samples to determine the concentration of the compound at each time point.

  • Plot the cumulative percentage of drug released versus time to obtain the dissolution profile.

Visualizations

experimental_workflow cluster_preliminary Preliminary Assessment cluster_equilibrium Equilibrium Solubility cluster_formulation Formulation Development cluster_analysis Analysis & Decision start Start physchem Physicochemical Characterization (pKa, LogP) start->physchem kinetic_sol Kinetic Solubility Screening start->kinetic_sol ph_sol pH-Solubility Profile Determination physchem->ph_sol shake_flask Shake-Flask Method in Various Media kinetic_sol->shake_flask decision Solubility Goal Met? shake_flask->decision ph_sol->decision excipient_screen Excipient/Co-solvent Screening formulation_prep Preparation of Prototypes excipient_screen->formulation_prep dissolution_test In Vitro Dissolution Testing formulation_prep->dissolution_test dissolution_test->decision decision->excipient_screen No end Proceed to Further Studies decision->end Yes

Caption: Experimental workflow for solubility assessment.

troubleshooting_workflow start Compound Precipitation Observed in Aqueous Solution check_conc Is Concentration < Known Aqueous Solubility? start->check_conc determine_sol Determine Equilibrium Solubility check_conc->determine_sol Solubility Unknown check_pka Is the Compound Ionizable (pKa known)? check_conc->check_pka Yes adjust_conc Adjust Concentration to Below Solubility Limit determine_sol->adjust_conc end_success Solution Stable: Proceed with Experiment adjust_conc->end_success adjust_ph Adjust Buffer pH to Increase Ionization check_pka->adjust_ph Yes use_cosolvent Introduce a Biocompatible Co-solvent (e.g., DMSO) check_pka->use_cosolvent No / pH adjustment not effective adjust_ph->end_success check_compatibility Is Co-solvent Compatible with Assay? use_cosolvent->check_compatibility check_compatibility->end_success Yes end_reformulate Consider Advanced Formulation (e.g., Cyclodextrins) check_compatibility->end_reformulate No

Caption: Troubleshooting decision tree for precipitation issues.

References

Optimizing "Drinidene" Dosage for In Vitro Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available data on the use of "Drinidene" in in vitro research, including specific signaling pathways and established experimental protocols, is limited. This guide is designed as a comprehensive template for researchers. The specific examples, data, and pathways provided use a hypothetical analog, "Compound X," to illustrate the principles and methodologies for optimizing the dosage of a novel compound in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in a new cell line?

The optimal concentration of any compound is highly cell-type specific. For a novel compound like this compound, it is crucial to perform a dose-response experiment to determine the effective concentration range. A broad initial screen is recommended, covering several orders of magnitude (e.g., from 1 nM to 100 µM) to identify a concentration that elicits a biological response without causing excessive cytotoxicity.[1]

Q2: How should I prepare and store a this compound stock solution?

Proper preparation and storage are critical for compound stability and experimental reproducibility.[1]

  • Solubility: First, determine the solubility of this compound in common laboratory solvents (e.g., DMSO, ethanol, water). This information is often available from the supplier.

  • Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in an appropriate solvent like DMSO.[1]

  • Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter.[1]

  • Storage: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[1]

Q3: My cells are dying even at low concentrations of this compound. What should I do?

Unexpected cytotoxicity can arise from several factors:

  • High Sensitivity: Your cell line may be exceptionally sensitive to the compound.

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture media is non-toxic (typically <0.1%). Run a "vehicle-only" control to test for solvent effects.[2]

  • Compound Instability: The compound may be degrading into a toxic byproduct in the culture medium.

  • Incorrect Concentration: Double-check all calculations for stock solution and final dilutions.

Q4: I am not observing any effect of this compound on my cells. What could be the issue?

A lack of an observable effect could be due to:

  • Insufficient Concentration: The doses used may be too low to trigger a response in your specific cell line.[1]

  • Cell Resistance: The target of this compound may not be present or may be mutated in your cell line.

  • Inappropriate Timepoint: The incubation time may be too short or too long to observe the desired effect. A time-course experiment is recommended.[2]

  • Compound Inactivity: The compound may have degraded due to improper storage or handling.

Troubleshooting Guide

This section addresses common issues encountered when optimizing a new compound for in vitro experiments.

Problem Possible Cause Recommended Solution
High variability between replicates Inconsistent cell seeding, pipetting errors, or edge effects in multi-well plates.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and proper technique. Avoid using the outer wells of plates, or fill them with sterile media/PBS to minimize evaporation.
Precipitate forms in media after adding the compound The compound's solubility limit has been exceeded in the aqueous culture medium.Do not exceed the known solubility limit. Prepare intermediate dilutions in media before adding to the final culture. Visually inspect the media for precipitation after adding the compound.
Unexpected or off-target effects observed The concentration used is too high, leading to non-specific binding and effects.Determine the lowest effective concentration that produces the desired outcome without causing undue stress to the cells.[2] Correlate the phenotypic effect with a target-specific molecular marker (e.g., phosphorylation of a downstream protein).
Results are not reproducible Inconsistent experimental conditions (e.g., cell passage number, serum batch, incubation time) or reagent quality.Maintain a detailed laboratory notebook.[3] Standardize all experimental parameters. Use cells within a consistent range of passage numbers and test new batches of serum before use.

Experimental Protocols

Protocol 1: Determining Optimal Concentration via Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of a compound on cell viability and determine the IC50 (half-maximal inhibitory concentration).

  • Cell Seeding: Seed cells into a 96-well plate at a density that ensures they are in the logarithmic growth phase at the time of treatment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours.

  • Compound Preparation: Prepare a series of 2x concentrated dilutions of the compound in complete media. A wide range is recommended for the initial experiment (e.g., 0, 0.01, 0.1, 1, 10, 100 µM).[1]

  • Treatment: Carefully remove the old media from the cells and add 100 µL of the 2x compound dilutions to the appropriate wells. Also include "untreated" and "vehicle-only" controls.

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours), based on the cell doubling time and expected mechanism of action.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT reagent to each well.

    • Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals form.

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly to dissolve the crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the untreated control and plot the results to determine the IC50 value.

Protocol 2: Western Blot for Target Pathway Modulation

This protocol assesses how different concentrations of a compound affect the protein levels or activation state (e.g., phosphorylation) of a target signaling pathway.

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with a range of concentrations of the compound (determined from the cytotoxicity assay, e.g., 0.1x, 1x, and 10x the IC50) for a specific time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody specific to your target protein (and its phosphorylated form, if applicable) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply an ECL (enhanced chemiluminescence) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity relative to a loading control (e.g., GAPDH or β-actin) to determine the compound's effect on protein expression/activation.

Data Presentation

Table 1: Hypothetical IC50 Values for Compound X in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
MCF-7Breast485.2
A549Lung4812.8
HeLaCervical488.1
HCT116Colon723.5

Table 2: Solubility of Compound X

SolventSolubility (mg/mL)Max Stock Concentration (mM)
DMSO>100200
Ethanol2550
Water<0.1Insoluble

Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS Activates This compound Compound X (this compound-analog) This compound->Receptor Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival ERK->Survival

Caption: Hypothetical signaling pathway inhibited by Compound X.

G cluster_0 Phase 1: Range Finding cluster_1 Phase 2: Target Validation A Prepare Broad Concentration Range (1nM - 100µM) B Perform Cytotoxicity Assay (e.g., MTT) at 48h A->B C Determine IC50 and Non-Toxic Range B->C D Select Concentrations (e.g., 0.1x, 1x, 10x IC50) C->D Inform E Perform Time-Course Experiment (e.g., 6, 24, 48h) D->E F Assess Target Modulation (e.g., Western Blot) E->F G Optimized Dosage and Timepoint F->G Finalize Protocol

Caption: Experimental workflow for dosage optimization.

G Start High Variability in Results? Cause1 Inconsistent Cell Seeding? Start->Cause1 Yes Cause2 Pipetting Error? Start->Cause2 No Solution1 Action: Review Seeding Protocol, Ensure Homogenous Suspension Cause1->Solution1 Solution2 Action: Calibrate Pipettes, Practice Technique Cause2->Solution2 Cause3 Reagent Inconsistency? Solution3 Action: Standardize Reagents, Check Passage Number

References

Technical Support Center: Overcoming Drinidene Resistance

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Drinidene and its target, ABC Kinase, are hypothetical constructs created for this guide to illustrate the principles of troubleshooting drug-resistant cancer cell lines. The mechanisms and protocols described are based on established, real-world methodologies for characterizing and overcoming resistance to targeted cancer therapies, specifically tyrosine kinase inhibitors (TKIs).

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

This compound is a potent, ATP-competitive small molecule inhibitor of the ABC receptor tyrosine kinase. In sensitive cancer cell lines, aberrant ABC kinase signaling drives proliferation and survival. This compound binds to the ATP-binding pocket of ABC kinase, blocking its autophosphorylation and subsequent activation of downstream pro-survival pathways, primarily the PI3K/AKT and MAPK/ERK pathways.

Q2: My this compound-treated cells are developing resistance. What are the most common molecular mechanisms?

Acquired resistance to TKIs like this compound typically falls into two main categories:

  • On-Target Alterations: These are changes related to the drug's direct target, the ABC kinase. The most common on-target mechanism is the acquisition of secondary point mutations within the ABC kinase domain that prevent this compound from binding effectively. Another mechanism is the amplification of the ABC gene, leading to overexpression of the target protein, which overwhelms the inhibitor.[1][2]

  • Bypass Signaling Activation: Cancer cells can activate alternative signaling pathways to circumvent their dependency on ABC kinase.[3][4] This allows them to restore downstream signaling even when ABC kinase is effectively inhibited by this compound. Common bypass tracks include the amplification or overexpression of other receptor tyrosine kinases (RTKs) like MET, HER2, or AXL.[3]

Q3: What is the first step I should take to confirm that my cell line has developed resistance?

The essential first step is to quantify the change in drug sensitivity. This is achieved by performing a dose-response assay (e.g., MTT or CTG assay) to determine the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant line and comparing it to the parental (sensitive) cell line. A significant increase in the IC50 value provides quantitative confirmation of resistance.

Troubleshooting Guide

Problem: The IC50 of this compound in my cell line has increased >10-fold.

This indicates a significant shift to a resistant phenotype. The following workflow will help you systematically investigate the underlying cause.

Data Presentation: Characterizing this compound Resistance

Table 1: IC50 Values in this compound-Sensitive and Resistant Cell Lines

This table shows hypothetical IC50 data from a cell viability assay (MTT) performed after 72 hours of drug treatment. The Resistance Index (RI) is calculated as (IC50 of Resistant Line) / (IC50 of Parental Line).

Cell LineParental IC50 (nM)Resistant IC50 (nM)Resistance Index (RI)
NCI-H358-ABC+15 ± 2.1455 ± 15.330.3
A549-ABC+25 ± 3.51510 ± 45.860.4
Table 2: Summary of Molecular Findings in Resistant Lines

This table summarizes the potential findings from the troubleshooting workflow.

Resistant LineABC Kinase Inhibition (p-ABC)ABC Gatekeeper Mutation (T515I)MET Gene Amplificationp-MET Levels
NCI-H358-DR1Not InhibitedPositiveNegativeBaseline
A549-DR1InhibitedNegativePositive (>10-fold)Increased

Signaling Pathway Diagram

This diagram illustrates how this compound works and the two primary mechanisms of resistance investigated.

Key Experimental Protocols

Protocol 1: Determination of IC50 via MTT Assay

This protocol is for quantifying the cytotoxic effect of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Drug Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2X working solutions by serially diluting the stock in a complete culture medium.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the 2X this compound working solutions to achieve a final concentration range (e.g., 0.1 nM to 10 µM). Include a DMSO-only vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Assay: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. Shake the plate for 10 minutes at low speed.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the percent viability against the log-transformed drug concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Protocol 2: Western Blot for Phosphorylated ABC Kinase

This protocol is used to determine if this compound is still inhibiting its target in resistant cells.

  • Cell Lysis: Culture parental and resistant cells with and without this compound (at 10x IC50 of the parental line) for 2-4 hours. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Keep samples on ice at all times.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate proteins on an 8-10% SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST). Note: Avoid using milk as a blocking agent, as its phosphoprotein (casein) content can cause high background.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle agitation with primary antibodies against phospho-ABC (Tyr1138) and total ABC, diluted in 5% BSA/TBST.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 7. Apply an ECL chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify band intensities and normalize the phosphorylated ABC signal to the total ABC signal.

Protocol 3: Sanger Sequencing of the ABC Kinase Domain

This protocol is used to identify point mutations in the drug's target gene.

  • RNA Extraction and cDNA Synthesis: Extract total RNA from parental and resistant cell pellets using an appropriate kit. Synthesize cDNA from 1 µg of RNA using a reverse transcription kit.

  • PCR Amplification: Design primers that flank the ABC kinase domain (typically spanning exons corresponding to the ATP-binding pocket and activation loop). Perform PCR using the synthesized cDNA as a template to amplify the target region.

  • PCR Product Purification: Run the PCR product on an agarose (B213101) gel to confirm the correct size. Purify the DNA from the gel or directly from the PCR reaction using a cleanup kit.

  • Sequencing Reaction: Prepare sequencing reactions using the purified PCR product, one of the PCR primers (forward or reverse), and a BigDye Terminator mix.

  • Capillary Electrophoresis: The sequencing products are run on an automated capillary electrophoresis instrument (e.g., an ABI 3730).

  • Data Analysis: Analyze the resulting chromatograms using sequencing analysis software. Compare the sequence from the resistant cells to the parental cells to identify any nucleotide changes. A G-to-A substitution leading to a Threonine-to-Isoleucine (T515I) amino acid change, for example, would be a key finding.

References

Technical Support Center: Improving "Drinidene" Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Drinidene" is a fictional compound name. The following technical guidance is based on established principles and common methodologies for improving the oral bioavailability of poorly soluble research compounds. The information provided should be adapted to the specific physicochemical properties of your compound of interest.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low oral bioavailability of a compound like "this compound"?

Low oral bioavailability is often a result of two main factors:

  • Poor Aqueous Solubility: The compound may not dissolve well in the gastrointestinal (GI) fluids, which is a prerequisite for absorption.[1][2] Many new chemical entities are poorly water-soluble.[3][4]

  • Low Permeability: The compound may not efficiently pass through the intestinal wall into the bloodstream.

  • First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or liver before it reaches systemic circulation.

Q2: What are the most common formulation strategies to improve the bioavailability of poorly soluble drugs?

Several techniques are employed to enhance the solubility and absorption of such compounds.[3] The choice of method depends on the drug's specific properties. Common strategies include:

  • Particle Size Reduction: Decreasing the particle size (micronization or nanonization) increases the surface area for dissolution.

  • Solid Dispersions: Dispersing the compound in a polymer matrix can create an amorphous form, which is more soluble than the crystalline form.

  • Lipid-Based Formulations: These formulations, such as self-emulsifying drug delivery systems (SEDDS), can improve absorption by presenting the drug in a solubilized form and utilizing lipid absorption pathways.

  • Use of Solubilizing Excipients: Incorporating co-solvents, surfactants, or complexing agents like cyclodextrins can enhance solubility.

Q3: Which animal model is most appropriate for initial bioavailability studies?

Rats, particularly strains like Sprague-Dawley or Wistar, are commonly used for initial pharmacokinetic (PK) and bioavailability studies. This is due to their well-characterized physiology, manageable size, and the availability of historical data for comparison. However, the choice of model can be influenced by the compound's metabolic profile, and it's important to consider species-specific differences in drug metabolism.

Q4: How do I calculate the absolute oral bioavailability of "this compound"?

To determine absolute bioavailability, you need to compare the plasma concentration-time profile after oral administration with that after intravenous (IV) administration. The formula is:

Absolute Bioavailability (F%) = (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100

Where AUC is the area under the plasma concentration-time curve. An IV dose is necessary as it provides 100% bioavailability by definition.

Troubleshooting Guides

This section addresses specific issues you might encounter during your in vivo experiments.

Issue 1: High Variability in Plasma Concentrations Following Oral Administration

  • Question: We are observing significant inter-individual variability in the plasma concentrations of "this compound" in our animal studies. What could be the cause, and how can we mitigate this?

  • Answer: High variability is a common challenge for poorly soluble compounds.

Potential CauseTroubleshooting Steps
Poor and Erratic Dissolution If "this compound" dissolves inconsistently in the GI tract, its absorption will be erratic.
Formulation Optimization: Develop a formulation designed to improve the dissolution rate, such as a solid dispersion or a lipid-based system.
Food Effects The presence or absence of food can alter gastric emptying and GI fluid composition, impacting drug dissolution.
Standardize Feeding Conditions: Ensure all animals are fasted for a consistent period (e.g., 12-16 hours) before dosing, with free access to water.
Variable First-Pass Metabolism Inconsistent metabolism in the gut wall or liver can lead to variable amounts of the drug reaching systemic circulation.
Investigate Metabolic Pathways: Conduct in vitro metabolism studies to understand the enzymes involved. Consider if co-administering an inhibitor of a specific enzyme is feasible for mechanistic studies.
Differences in GI Motility The rate at which substances move through the GI tract can differ between animals, affecting the time available for absorption.
Acclimatize Animals: Ensure animals are properly acclimatized to the experimental conditions for at least 3 days before the study to reduce stress-induced motility changes.

Issue 2: Oral Bioavailability Remains Low Despite Formulation Efforts

  • Question: We have tried a micronized suspension and a simple co-solvent formulation, but the oral bioavailability of "this compound" is still below 5%. What should we do next?

  • Answer: This suggests that simple solubility enhancement may not be sufficient. More advanced strategies may be needed.

Potential CauseTroubleshooting Steps
Permeability-Limited Absorption The compound may have inherently low permeability across the intestinal epithelium (e.g., BCS Class III or IV).
In Vitro Permeability Assay: Use a Caco-2 cell monolayer assay to determine the compound's intrinsic permeability.
Incorporate Permeation Enhancers: If permeability is low, consider formulations that include permeation enhancers, though this requires careful toxicity assessment.
Extensive First-Pass Metabolism The drug is being absorbed but is rapidly metabolized before reaching systemic circulation.
Portal Vein Sampling: In a specialized animal study, sample blood from the portal vein (pre-hepatic) and a systemic vessel to differentiate between gut wall and liver metabolism.
Formulation Instability in GI Tract The formulation may be unstable, causing the drug to precipitate out of solution in the GI fluids before it can be absorbed.
In Vitro Dissolution/Precipitation Testing: Test the formulation's stability in simulated gastric and intestinal fluids to see if precipitation occurs.
Amorphous Solid Dispersions: Consider creating an amorphous solid dispersion with a precipitation inhibitor polymer to maintain supersaturation in the gut.

Data Presentation

Summarizing pharmacokinetic data in a clear, tabular format is crucial for comparing the performance of different formulations.

Table 1: Example Pharmacokinetic Parameters of "this compound" in Rats Following a Single Oral Dose (10 mg/kg) of Different Formulations.

Formulation TypeCmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Relative Bioavailability (%)
Aqueous Suspension (Control)15.2 ± 4.54.0 ± 1.098.6 ± 25.1100% (Reference)
Micronized Suspension35.8 ± 9.12.5 ± 0.5245.3 ± 55.8249%
Solid Dispersion in HPMC112.5 ± 22.31.5 ± 0.5890.1 ± 150.7903%
Self-Emulsifying DDS (SEDDS)250.1 ± 45.61.0 ± 0.51550.4 ± 298.21572%
Data are presented as mean ± standard deviation (n=6 per group).

Experimental Protocols

Protocol: Oral Bioavailability Study in Sprague-Dawley Rats

This protocol outlines a standard procedure for assessing the oral bioavailability of a test compound.

  • Animal Preparation:

    • Use male Sprague-Dawley rats weighing 250-300g.

    • Acclimatize animals to the housing conditions for at least 3 days prior to the experiment.

    • Fast animals overnight (12-16 hours) before dosing but allow free access to water.

    • On the day of the study, weigh each animal to calculate the precise dosing volume.

  • Formulation Preparation:

    • Prepare the "this compound" formulation (e.g., aqueous suspension, solid dispersion, SEDDS) on the day of dosing.

    • Ensure the formulation is homogeneous. For suspensions, vortex thoroughly before drawing each dose.

    • Verify the concentration of the compound in the formulation if possible.

  • Dosing:

    • Administer the formulation orally via gavage at the target dose (e.g., 10 mg/kg).

    • For the intravenous (IV) reference group (for absolute bioavailability calculation), administer a lower dose (e.g., 1 mg/kg) of a solubilized form of "this compound" via the tail vein.

  • Blood Sampling:

    • Collect blood samples (approximately 0.25 mL) from the tail vein or saphenous vein at predetermined time points.

    • Typical time points for an oral dose: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

    • Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).

    • Keep the samples on ice until centrifugation.

  • Plasma Preparation:

    • Centrifuge the blood samples at approximately 2,000 x g for 10 minutes at 4°C to separate the plasma.

    • Carefully transfer the plasma supernatant to clean, labeled microtubes.

    • Store the plasma samples at -80°C until bioanalysis.

  • Bioanalysis:

    • Analyze the concentration of "this compound" in the plasma samples using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

Visualizations

G F1 Disintegration F2 Dissolution F1->F2 A1 Permeation (Gut Wall) F2->A1 Soluble Drug M1 Gut Wall Metabolism A1->M1 M2 Hepatic (Liver) Metabolism A1->M2 Portal Vein M1->M2 Portal Vein D1 Systemic Circulation M2->D1

G cluster_strategies Formulation Approaches start Start: Poorly Soluble Compound physchem Physicochemical Characterization (Solubility, LogP, pKa, m.p.) start->physchem form_dev Formulation Strategy Selection physchem->form_dev s1 Particle Size Reduction form_dev->s1 s2 Lipid-Based System (SEDDS) form_dev->s2 s3 Amorphous Solid Dispersion form_dev->s3 invitro In Vitro Screening (Dissolution, Stability) s1->invitro s2->invitro s3->invitro pk_study In Vivo PK Study in Animal Model invitro->pk_study analysis Data Analysis & Bioavailability Calculation pk_study->analysis decision Bioavailability Target Met? analysis->decision decision->form_dev No (Iterate) end End: Optimized Lead Formulation decision->end Yes

References

"Drinidene" degradation and storage problems

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Drinidene

An Important Note on "this compound": The compound "this compound" is not found in publicly available scientific literature. For the purpose of this guide, "this compound" will be treated as a hypothetical novel small molecule drug that is susceptible to degradation from light and moisture. The principles and protocols described here are based on established best practices for handling sensitive research compounds.[1]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is critical to maintain the integrity of this compound.[1]

  • Solid (Lyophilized Powder): Store at -20°C in a desiccated, dark environment.[2] Use of a sealed amber vial is highly recommended to protect against light and moisture.[1]

  • In Solvent (e.g., DMSO): Prepare concentrated stock solutions and aliquot them into single-use volumes to avoid repeated freeze-thaw cycles.[1] For long-term storage (up to 6 months), store these aliquots at -80°C under nitrogen. For short-term storage (up to 1 month), -20°C is acceptable.

Q2: My this compound powder has changed color slightly. Is it still usable?

A2: A visible change in color is a strong indicator of chemical degradation. It is not recommended to use the compound. The best course of action is to perform an analytical check (e.g., HPLC, LC-MS) to assess the purity of the material compared to a fresh or reference sample.

Q3: How long is a this compound stock solution in DMSO stable?

A3: The stability of this compound in solution depends on storage conditions. At -80°C in single-use aliquots, it can be stable for up to 6 months. At -20°C, stability is typically limited to one month. Avoid storing stock solutions at room temperature or 4°C for extended periods, as this can accelerate degradation.

Q4: How can I confirm if my experimental results are due to this compound degradation?

A4: Inconsistent or lower-than-expected biological activity can be a sign of compound degradation. To verify, you should:

  • Analyze Purity: Use HPLC or LC-MS to check the purity of your current working solution. Look for the appearance of new peaks or a decrease in the area of the parent this compound peak.

  • Prepare Fresh Solutions: Compare the performance of freshly prepared solutions against your older ones in your experimental assay.

  • Review Handling Procedures: Ensure that the compound was not unduly exposed to light or moisture during sample preparation.

Troubleshooting Guide: Degradation Issues

This guide provides a systematic approach to identifying and resolving common degradation problems.

Problem 1: Unexpected peaks appear in HPLC/LC-MS analysis.
  • Potential Cause: this compound has degraded due to hydrolysis, photodegradation, or oxidation.

  • Recommended Actions:

    • Isolate the Variable: Review your sample preparation and handling workflow. Was the sample exposed to strong light? Was it left at room temperature for an extended period? Were non-anhydrous solvents used?

    • Perform a Forced Degradation Study: Intentionally stress a sample of this compound to replicate the degradation and identify the products. This can help confirm the degradation pathway. (See Protocol P1).

    • Optimize Analytical Method: Ensure your HPLC method is a "stability-indicating method," meaning it can separate the parent drug from all potential degradation products.

Problem 2: Loss of biological activity or inconsistent results.
  • Potential Cause: The concentration of active this compound has decreased due to degradation, leading to reduced potency.

  • Recommended Actions:

    • Quantify the Active Compound: Use a validated HPLC method to determine the exact concentration of this compound in your stock and working solutions.

    • Implement Strict Aliquoting: Prepare single-use aliquots of your stock solution to prevent degradation from repeated freeze-thaw cycles and minimize exposure of the bulk stock to ambient conditions.

    • Use Freshly Prepared Solutions: Always use freshly prepared working solutions for your experiments to ensure consistent results.

Data Presentation: Stability of this compound Under Stress Conditions

The following tables summarize the expected stability profile of this compound based on forced degradation studies.

Table 1: Photostability of this compound Solution (1 mg/mL in Acetonitrile)

Condition Exposure Duration % Degradation Major Degradant Peak (RT)
Ambient Lab Light 24 hours ~ 5% 4.2 min
UV Light (254 nm) 4 hours ~ 18% 4.2 min, 5.1 min

| Dark (Control) | 24 hours | < 1% | N/A |

Table 2: Hydrolytic Stability of this compound (1 mg/mL at 60°C)

Condition Incubation Time % Degradation Major Degradant Peak (RT)
0.1 M HCl 8 hours ~ 15% 3.8 min
Purified Water 24 hours ~ 4% 3.8 min

| 0.1 M NaOH | 2 hours | ~ 20% | 6.5 min |

Experimental Protocols

Protocol P1: Forced Degradation Study for this compound

Objective: To identify the potential degradation pathways of this compound and generate its degradation products for analytical method development. The target degradation is 5-20%.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 8 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature in the dark for 24 hours.

    • Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (254 nm) and visible light in a photostability chamber for a defined period. A control sample should be wrapped in aluminum foil.

    • Thermal Degradation: Store the solid this compound powder in a hot air oven at 80°C for 48 hours.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a final concentration of approximately 100 µg/mL with the mobile phase.

    • Analyze using a validated stability-indicating HPLC-UV/MS method.

Protocol P2: Stability-Indicating HPLC Method

Objective: To separate and quantify this compound in the presence of its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (or determined λmax of this compound).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

G cluster_start Start: Experimental Anomaly cluster_investigation Investigation Steps cluster_conclusion Conclusion start Inconsistent Results / Unexpected HPLC Peaks check_storage Review Storage & Handling (Temp, Light, Aliquoting) start->check_storage prep_fresh Prepare Fresh Stock & Working Solutions check_storage->prep_fresh run_hplc Analyze Old vs. Fresh by HPLC/LC-MS prep_fresh->run_hplc compare_results Compare Biological & Analytical Results run_hplc->compare_results degradation_confirmed Degradation Confirmed compare_results->degradation_confirmed Discrepancy Found no_degradation Degradation Not the Cause compare_results->no_degradation No Discrepancy further_investigation Investigate Other Variables (Assay, Reagents, etc.) no_degradation->further_investigation

Caption: Troubleshooting workflow for diagnosing this compound degradation.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL This compound Stock acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose base Base Hydrolysis (0.1M NaOH, RT) stock->base Expose oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose photo Photolysis (UV/Vis Light) stock->photo Expose thermal Thermal (Solid) (80°C) stock->thermal Expose neutralize Neutralize & Dilute Samples acid->neutralize base->neutralize oxidation->neutralize photo->neutralize thermal->neutralize hplc Analyze by HPLC-UV/MS neutralize->hplc data Identify Degradants & Determine Pathways hplc->data

Caption: Experimental workflow for a forced degradation study.

References

Troubleshooting "Drinidene" synthesis impurities

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of "Drinidene." The methodologies provided are intended for an audience of trained researchers and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction for the "this compound" core has a low yield. What are the common causes?

Low yields in the "this compound" core synthesis via Suzuki coupling can often be attributed to several factors:

  • Catalyst Inactivity: The palladium catalyst may be deactivated due to oxidation or improper handling. Ensure the catalyst is fresh and handled under an inert atmosphere.

  • Base Incompatibility: The choice and quality of the base are critical. An inappropriate or weak base can lead to inefficient transmetalation. Potassium carbonate (K₂CO₃) is a common choice, but others like cesium carbonate (Cs₂CO₃) may be more effective depending on the specific substrates.

  • Solvent Issues: The solvent must be anhydrous. The presence of water can hydrolyze the boronic ester and hinder the catalytic cycle. Ensure solvents are properly dried before use.

  • Poor Substrate Quality: Impurities in the aryl halide or boronic ester starting materials can interfere with the reaction. Verify the purity of your starting materials using techniques like NMR or LC-MS.

Q2: I am observing a significant amount of a homocoupling byproduct (biphenyl-type impurity) in my crude reaction mixture. How can I minimize this?

Homocoupling is a common side reaction in Suzuki couplings, arising from the coupling of two boronic ester molecules. To minimize this:

  • Control Reaction Temperature: Running the reaction at the lowest effective temperature can often reduce the rate of homocoupling relative to the desired cross-coupling.

  • Optimize Ligand Choice: Using a more electron-rich and bulky phosphine (B1218219) ligand can favor the reductive elimination step of the cross-coupling pathway over the side reactions.

  • Slow Addition of Boronic Ester: Adding the boronic ester solution slowly to the reaction mixture can help maintain a low instantaneous concentration, disfavoring the homocoupling side reaction.

Q3: How do I detect and quantify residual palladium catalyst in my final "this compound" active pharmaceutical ingredient (API)?

Residual palladium is a critical process impurity that must be controlled to very low levels (typically <10 ppm) in the final API. The most common method for quantification is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

  • Methodology: A precisely weighed sample of the "this compound" API is digested in a mixture of concentrated acids (e.g., nitric and hydrochloric acid) using a microwave digester. The resulting solution is then diluted to a known volume and analyzed by ICP-MS against a calibration curve prepared from certified palladium standards.

  • Acceptance Criteria: The acceptable limit for palladium is typically defined by regulatory guidelines such as ICH Q3D.

Q4: My final API batch shows a recurring impurity peak on the HPLC chromatogram. How can I identify its source?

Identifying the source of a recurring impurity requires a systematic approach. The diagram below outlines a logical workflow for impurity source identification.

impurity_troubleshooting start Impurity Detected in Final API check_sm Analyze Starting Materials (SMs) start->check_sm Start Here check_int Analyze Reaction Intermediates check_sm->check_int No Match sm_impurity Impurity is from SM check_sm->sm_impurity  Match Found   check_reagents Analyze Reagents & Solvents check_int->check_reagents No Match int_impurity Impurity is a Byproduct check_int->int_impurity  Match Found   check_stability Conduct Forced Degradation Study check_reagents->check_stability No Match reagent_impurity Impurity is from Reagent check_reagents->reagent_impurity  Match Found   degradant Impurity is a Degradant check_stability->degradant  Match Found   action_sm Source Identified: Purify or Re-source SM sm_impurity->action_sm action_int Source Identified: Optimize Reaction Conditions int_impurity->action_int action_reagent Source Identified: Purify or Re-source Reagent reagent_impurity->action_reagent action_degradant Source Identified: Modify Storage/Purification degradant->action_degradant

Caption: Logical workflow for identifying the source of an unknown impurity.

Troubleshooting Data & Protocols

Table 1: Effect of Base and Ligand on Homocoupling Byproduct Formation
Experiment IDBase (2.5 equiv)Ligand (mol%)Reaction Temp (°C)"this compound" Yield (%)Homocoupling Impurity (%)
DS-01K₂CO₃SPhos (2%)1007815.2
DS-02Cs₂CO₃SPhos (2%)1008511.5
DS-03K₃PO₄SPhos (2%)1008113.8
DS-04Cs₂CO₃XPhos (2%)90914.3
DS-05Cs₂CO₃RuPhos (2%)90895.1

Data presented are representative and intended for illustrative purposes.

Experimental Protocol: HPLC Method for Impurity Profiling

This protocol outlines a general reverse-phase HPLC method for analyzing the purity of "this compound" and its related impurities.

  • Column: C18 stationary phase, 4.6 mm x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: Hold at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of 1.0 mg/mL.

Experimental Workflow: Palladium Removal via Scavenging

The following workflow illustrates the process of removing residual palladium catalyst from a post-reaction mixture using a silica-based scavenger.

scavenging_workflow start Crude 'this compound' Solution (Post-reaction, in Toluene) add_scavenger Add Thiol-Silica Scavenger (e.g., SiliaMetS Thiol) (10-20 wt. equiv.) start->add_scavenger stir Stir mixture at 40-50 °C for 2-4 hours add_scavenger->stir filter Filter the mixture through a Celite® pad to remove scavenger stir->filter wash Wash the filter cake with fresh Toluene filter->wash combine Combine Filtrate and Washings wash->combine concentrate Concentrate the solution under reduced pressure combine->concentrate icpms Sample for ICP-MS Analysis (Target: Pd < 10 ppm) concentrate->icpms end Proceed to Crystallization icpms->end

"Drinidene" assay variability and reproducibility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the Drinidene Kinase Y (KY) assay. Below you will find frequently asked questions and troubleshooting guides to address common issues related to assay variability and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent and selective small molecule inhibitor of Kinase Y (KY). It functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of KY's target substrates. This mechanism is crucial for its therapeutic potential in blocking the KY-mediated cell survival pathway.

Q2: What is the underlying principle of the luminescence-based KY kinase assay?

The assay is a homogeneous, luminescence-based method designed to measure the activity of the KY enzyme.[1] The core principle involves quantifying the amount of ATP remaining in the reaction after the kinase has been allowed to act on its substrate.[2][3] The detection reagent contains luciferase, which uses the remaining ATP to generate a light signal.[3] Therefore, the luminescent signal is inversely proportional to the KY kinase activity; a high signal indicates low kinase activity (inhibition), while a low signal indicates high kinase activity.[2]

Q3: Why are my IC50 values for this compound different from the published data?

Discrepancies in IC50 values are a common issue in kinase inhibitor testing and can arise from several factors. The IC50 value of an ATP-competitive inhibitor like this compound is highly sensitive to the concentration of ATP used in the assay. Variations in enzyme lots, purity of reagents, incubation times, and differences between biochemical (cell-free) and cell-based assay formats can all lead to shifts in measured potency.

Q4: What are the most common sources of variability and poor reproducibility in the this compound kinase assay?

The most frequently encountered sources of variability can be grouped into experimental, reagent-related, or compound-related issues. Common culprits include inaccurate pipetting (especially of small volumes), inconsistent incubation times, temperature gradients or evaporation across the assay plate ("edge effects"), repeated freeze-thaw cycles of critical reagents like the enzyme or ATP, and issues with the solubility or stability of this compound in the assay buffer.

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments.

Issue 1: High Variability Between Replicate Wells

High coefficient of variation (CV%) across replicate wells compromises data integrity. This is often caused by technical inconsistencies during assay setup.

Potential CauseTroubleshooting Step & Recommendations
Pipetting Inaccuracy Ensure all pipettes are properly calibrated. For viscous solutions, consider using reverse pipetting. Prepare a master mix of common reagents (buffer, enzyme, substrate) to dispense across the plate, minimizing well-to-well addition errors.
Edge Effects The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations, which can alter reagent concentrations. Avoid using the outermost wells for experimental data. If they must be used, fill them with buffer or media and ensure plates are properly sealed during incubation.
Inconsistent Incubation Times Staggered start and stop times for the kinase reaction can introduce significant variability. Use a multichannel pipette or an automated liquid handler to add initiating/stopping reagents to ensure consistent timing across wells.
Issue 2: Inconsistent IC50 Values for this compound Between Experiments

Shifts in the IC50 value from one experiment to the next are a critical reproducibility challenge.

Potential CauseTroubleshooting Step & Recommendations
Variable Enzyme Activity The specific activity of the KY enzyme can differ between batches or degrade over time due to improper storage or multiple freeze-thaw cycles. Aliquot the enzyme upon receipt to minimize handling. Always include a known control inhibitor on every plate to monitor for performance shifts and normalize data if necessary.
Inconsistent ATP Concentration The IC50 value of this compound is highly dependent on the ATP concentration. Prepare a large, single batch of ATP solution for a series of experiments. Always double-check calculations to ensure the final concentration in the well is correct and consistent. Ideally, the ATP concentration should be at or near the Km value for the kinase.
Compound Solubility & Stability This compound may precipitate out of solution at higher concentrations, reducing its effective concentration. Visually inspect wells for any precipitation. Confirm the solubility and stability of this compound in the final assay buffer and over the full duration of the experiment.
Issue 3: Low Signal-to-Background Ratio (Poor Z'-Factor)

A low signal-to-background ratio (S/B) or a Z'-factor below 0.5 indicates a poor quality assay, making it difficult to distinguish true inhibition from noise.

Potential CauseTroubleshooting Step & Recommendations
Low Enzyme Activity The amount of enzyme may be insufficient to produce a robust signal. Titrate the KY enzyme concentration to find an optimal level that yields a strong signal without depleting more than ~10-20% of the substrate, ensuring the reaction remains in the linear range.
Suboptimal Reaction Time The incubation time may be too short for sufficient product formation. Increase the kinase reaction time, but monitor the reaction progress to confirm it has not reached saturation.
Reagent Stability Degradation of ATP or the enzyme can lead to a weak signal. Prepare fresh reagents and avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: Fictional Data on Factors Affecting this compound IC50 Values

This table illustrates how different experimental parameters can influence the measured potency of this compound against Kinase Y.

Experiment IDATP ConcentrationEnzyme LotIncubation TimeObserved IC50 (nM)Notes
EXP-01 (Control)10 µM (Km)A60 min5.2Standard protocol conditions.
EXP-02100 µM A60 min48.5 Higher ATP concentration outcompetes the inhibitor.
EXP-0310 µM (Km)B 60 min9.8 Lot B may have lower specific activity.
EXP-0410 µM (Km)A30 min 6.1 Shorter time, less ATP consumed, minor IC50 shift.
EXP-051 µM A60 min1.1 Lower ATP concentration leads to apparent higher potency.
Table 2: Example of Poor vs. Good Assay Performance Metrics

This table compares key performance indicators from a poorly optimized assay versus a well-optimized, reproducible assay.

ParameterExperiment 1 (Poor)Experiment 2 (Good)
Max Signal (Avg. RLU)60,000350,000
Min Signal (Avg. RLU)30,00015,000
Max Signal StDev18,00010,500
Min Signal StDev9,0001,200
Signal-to-Background (S/B) 2.0 23.3
Z'-Factor -0.25 (Invalid) 0.78 (Excellent)

Experimental Protocols

Protocol: Luminescence-Based Kinase Assay for this compound Inhibition

This protocol is designed to determine the IC50 of this compound against Kinase Y by measuring ATP consumption.

1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Kinase Y (KY) Enzyme: Thaw a stock aliquot on ice. Dilute to a 2X working concentration (e.g., 20 ng/µL) in Assay Buffer.

  • Substrate Peptide: Dilute substrate to a 2X working concentration in Assay Buffer.

  • ATP Solution: Dilute to a 2X working concentration (e.g., 20 µM, to achieve a final concentration at Km) in Assay Buffer.

  • This compound Compound: Perform a serial dilution in 100% DMSO. Then, dilute each concentration into Assay Buffer to create a 10X working stock.

  • Detection Reagent: Prepare the luminescence detection reagent according to the manufacturer's instructions (e.g., Kinase-Glo®).

2. Assay Procedure (96-well plate format):

  • Add 5 µL of 10X this compound solution or vehicle (DMSO in Assay Buffer) to the appropriate wells.

  • Add 20 µL of Assay Buffer to the "no enzyme" control wells.

  • Add 20 µL of 2X KY Enzyme solution to all other wells.

  • Pre-incubate the plate for 15 minutes at room temperature to allow this compound to bind to the enzyme.

  • Initiate the kinase reaction by adding 25 µL of a 2X Substrate/ATP master mix to all wells. The final reaction volume is 50 µL.

  • Shake the plate gently for 30 seconds. Incubate at room temperature for 60 minutes.

  • After incubation, add 50 µL of the prepared Detection Reagent to all wells to stop the reaction and initiate the luminescence signal.

  • Incubate for 10 minutes at room temperature to stabilize the signal.

  • Measure luminescence using a plate reader.

3. Data Analysis:

  • Calculate percent inhibition for each this compound concentration relative to the high (enzyme + vehicle) and low (no enzyme) controls.

  • Plot percent inhibition versus the log of this compound concentration and fit the data using a non-linear regression (four-parameter logistic) model to determine the IC50 value.

Visualizations

Signaling Pathway and Experimental Workflows

Drinidene_Pathway cluster_pathway Kinase Y (KY) Cell Survival Pathway cluster_inhibition Mechanism of Inhibition Activator Upstream Signal (e.g., Growth Factor) KY Kinase Y (KY) Activator->KY Activates Substrate KY Substrate KY->Substrate Phosphorylates Response Cell Survival & Proliferation Substrate->Response This compound This compound This compound->KY Inhibits ATP ATP ATP->KY Binds

Caption: Hypothetical signaling pathway for Kinase Y and mechanism of this compound inhibition.

Assay_Workflow start Start step1 1. Add 5µL this compound or Vehicle to Plate start->step1 step2 2. Add 20µL Kinase Y (KY) Enzyme Solution step1->step2 step3 3. Pre-incubate for 15 min at Room Temperature step2->step3 step4 4. Initiate Reaction: Add 25µL Substrate/ATP Mix step3->step4 step5 5. Incubate for 60 min at Room Temperature step4->step5 step6 6. Add 50µL Detection Reagent (e.g., Kinase-Glo®) step5->step6 step7 7. Incubate for 10 min to Stabilize Signal step6->step7 end 8. Read Luminescence step7->end

Caption: Experimental workflow for the this compound luminescence-based kinase assay.

Troubleshooting_Tree Start High Variability (CV% > 15%) in Replicates? Cause1 Check Pipetting Technique & Calibration Start->Cause1 Is technique consistent? Cause2 Review Plate Layout. Are you seeing Edge Effects? Start->Cause2 Is variability spatial? Sol1 Solution: Use Master Mixes. Use Reverse Pipetting. Cause1->Sol1 Cause3 Confirm Reagent Stability. (e.g., Enzyme, ATP) Cause2->Cause3 No Sol2 Solution: Avoid Outer Wells. Use Plate Sealers. Cause2->Sol2 Yes Sol3 Solution: Aliquot Reagents. Avoid Freeze-Thaw Cycles. Cause3->Sol3

Caption: Troubleshooting decision tree for high variability in assay replicates.

References

"Drinidene" unexpected toxicity in preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers and drug development professionals who have encountered unexpected toxicity in preclinical studies of Drinidene. The following information is intended to help troubleshoot common issues, understand potential mechanisms of toxicity, and guide further investigation.

Frequently Asked Questions (FAQs)

Q1: We are observing significant elevation in liver enzymes (ALT, AST) in our rodent models treated with this compound. What could be the underlying cause?

A1: Elevated ALT and AST are common indicators of hepatotoxicity. With this compound, this could be attributed to several factors, including direct hepatocellular injury, mitochondrial dysfunction, or the formation of reactive metabolites. We recommend further investigation into the mechanism of liver injury. Please refer to the troubleshooting guide for specific experimental protocols.

Q2: Our in vitro cardiotoxicity assays with this compound are showing conflicting results. Some assays indicate a potential for QT prolongation, while others do not. How should we interpret this?

A2: Discrepancies in in vitro cardiotoxicity results can arise from differences in experimental systems (e.g., cell lines, ion channel expression levels) and assay conditions. It is crucial to assess this compound's effect on multiple cardiac ion channels, particularly hERG, and to confirm findings in a more integrated ex vivo system like the Langendorff heart model.

Q3: We have observed off-target effects in our animal studies that were not predicted by our initial screening assays. What is the best path forward?

A3: Unforeseen off-target effects are a challenge in drug development. A comprehensive target deconvolution strategy is recommended. This may involve affinity-based proteomics, computational modeling, and screening against a broad panel of receptors and enzymes to identify unintended molecular targets of this compound.

Troubleshooting Guides

Issue 1: Investigating this compound-Induced Hepatotoxicity

If you are observing signs of liver injury, the following steps and experimental protocols can help elucidate the underlying mechanism.

cluster_0 Initial Observation cluster_1 Tier 1: In Vitro Mechanistic Assays cluster_2 Tier 2: Advanced Characterization cluster_3 Hypothesis Generation A Elevated ALT/AST in vivo B Hepatocyte Viability Assay A->B Investigate Cause C Mitochondrial Toxicity Assay A->C Investigate Cause D Reactive Metabolite Assay A->D Investigate Cause G Direct Cytotoxicity B->G H Mitochondrial Impairment C->H I Metabolic Activation D->I E Gene Expression Analysis (e.g., qPCR, RNA-seq) F Histopathology of Liver Tissue G->E Confirm Mechanism G->F Confirm Mechanism H->E Confirm Mechanism H->F Confirm Mechanism I->E Confirm Mechanism I->F Confirm Mechanism

Caption: Workflow for investigating this compound-induced hepatotoxicity.

AssayEndpointThis compound EC50 (µM)Positive Control EC50 (µM)
Hepatocyte Viability CellTiter-Glo®25.3Chlorpromazine (15.1)
Mitochondrial Toxicity JC-1 Assay12.8Rotenone (0.5)
Reactive Metabolite Glutathione (B108866) Trapping45.1Acetaminophen (150)
  • Hepatocyte Viability Assay:

    • Cell Line: Primary human hepatocytes or HepG2 cells.

    • Methodology: Cells are seeded in 96-well plates and treated with a concentration range of this compound for 24 hours. Cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's protocol.

    • Data Analysis: Luminescence is measured, and data are normalized to vehicle-treated controls. EC50 values are calculated using a four-parameter logistic curve fit.

  • Mitochondrial Toxicity Assay (JC-1):

    • Cell Line: HepG2 cells.

    • Methodology: Cells are treated with this compound for 6 hours. The mitochondrial membrane potential is assessed using the JC-1 dye. In healthy cells, JC-1 forms aggregates in the mitochondria, emitting red fluorescence. In cells with depolarized mitochondria, JC-1 remains as monomers in the cytoplasm, emitting green fluorescence.

    • Data Analysis: The ratio of red to green fluorescence is calculated as an indicator of mitochondrial health.

  • Reactive Metabolite Assay:

    • System: Human liver microsomes with an NADPH regenerating system.

    • Methodology: this compound is incubated with human liver microsomes in the presence of glutathione (GSH). The formation of this compound-GSH adducts is monitored by LC-MS/MS.

    • Data Analysis: The rate of adduct formation is quantified and compared to a positive control.

This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion ETC Electron Transport Chain This compound->ETC Inhibition MMP Loss of Mitochondrial Membrane Potential ETC->MMP ATP Decreased ATP Production ETC->ATP ROS Increased ROS Production ETC->ROS Caspase Caspase Activation MMP->Caspase ROS->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed pathway for this compound-induced mitochondrial dysfunction.

Issue 2: Resolving Discrepant In Vitro Cardiotoxicity Findings

Conflicting results from in vitro cardiotoxicity assays require a systematic approach to de-risk the potential for clinical cardiac events.

cluster_0 In Vitro Assays cluster_1 Ex Vivo Model cluster_2 In Vivo Study cluster_3 Risk Assessment A hERG Assay (Positive) C Langendorff Heart (Action Potential Duration) A->C Clarify Discrepancy F High Risk A->F Indicates Potential Risk B Multi-Ion Channel Assay (Negative) B->C Clarify Discrepancy E Low Risk B->E Suggests Lower Risk D Telemetry in Large Animal (QT Interval) C->D Confirm In Vivo Relevance D->E Final Determination D->F Final Determination

Caption: Decision tree for resolving conflicting cardiotoxicity signals.

AssayEndpointThis compound IC50 (µM)Positive Control IC50 (µM)
hERG Patch Clamp IKr Block8.9Dofetilide (0.01)
Multi-Ion Channel CaV1.2, NaV1.5 Block> 100Verapamil (0.2), Lidocaine (50)
  • hERG Manual Patch Clamp Assay:

    • Cell Line: HEK293 cells stably expressing the hERG channel.

    • Methodology: Whole-cell patch clamp recordings are performed at physiological temperature. The effect of this compound on the hERG current (IKr) is measured at a range of concentrations.

    • Data Analysis: The percentage of current inhibition is calculated, and IC50 values are determined.

  • Ex Vivo Langendorff Heart Model:

    • Species: Rabbit or Guinea Pig.

    • Methodology: The heart is isolated and perfused with a Krebs-Henseleit solution. Monophasic action potentials are recorded from the epicardial surface. The heart is exposed to increasing concentrations of this compound, and changes in action potential duration (APD90) are measured.

    • Data Analysis: The concentration-dependent effects on APD90 are evaluated to assess the potential for QT prolongation.

Technical Support Center: Modifying "Drinidene" for Enhanced Target Specificity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This technical support center provides guidance and troubleshooting for researchers working on modifying "Drinidene" to improve its target specificity. Our hypothetical model assumes "this compound" is a competitive ATP inhibitor for "Kinase X," a critical enzyme in a cancer-related signaling pathway. However, due to off-target effects on the structurally similar "Kinase Y," its therapeutic potential is limited. The following resources address common challenges in optimizing the selectivity of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a synthetic small molecule designed as a competitive inhibitor of ATP binding to the active site of Kinase X. By occupying the ATP-binding pocket, it prevents the phosphorylation of downstream substrates, thereby interrupting the signaling cascade. However, the high degree of homology in the ATP-binding sites between Kinase X and Kinase Y results in a lack of specificity.

Q2: What are the common off-target effects observed with this compound?

The most significant off-target effects are attributed to the inhibition of Kinase Y, which is involved in crucial cellular maintenance pathways. Inhibition of Kinase Y has been linked to dose-limiting toxicities in preclinical models, manifesting as [hypothetical side effects, e.g., cardiotoxicity, myelosuppression]. The primary goal of a modification strategy is to ablate or significantly reduce Kinase Y inhibition while maintaining or improving potency against Kinase X.

Q3: What initial steps should I take to improve the target specificity of this compound?

A common starting point is to conduct a structure-activity relationship (SAR) study. This involves synthesizing a series of this compound analogs with modifications at various positions and evaluating their inhibitory activity against both Kinase X and Kinase Y. Computational modeling, such as molecular docking, can also help identify key residues in the ATP-binding pockets of both kinases that can be exploited to achieve selectivity.

Q4: How can I confirm that my modified this compound analog binds to the intended target?

Several biophysical and biochemical assays can be employed. A primary method is a direct binding assay, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), to measure the binding affinity (KD) of your compound for both kinases. Cellular target engagement can be assessed using techniques like the Cellular Thermal Shift Assay (CETSA).

Troubleshooting Guides

Issue 1: My new this compound analog has lost potency against the primary target, Kinase X.

  • Possible Cause 1: Disruption of Key Binding Interactions. The modification may have altered a crucial interaction with a key residue in the Kinase X active site (e.g., the hinge region).

    • Troubleshooting Step: Re-examine the co-crystal structure of this compound with Kinase X, if available. If not, use molecular docking simulations to predict the binding mode of your analog. Identify any lost hydrogen bonds, ionic interactions, or van der Waals contacts. Consider synthesizing analogs with more conservative modifications at that position.

  • Possible Cause 2: Steric Hindrance. The newly introduced functional group may be too bulky and clash with the protein, preventing optimal binding.

    • Troubleshooting Step: Synthesize a series of analogs with progressively smaller substituents at the same position to probe the steric tolerance of the binding pocket.

Issue 2: My modified analog shows improved selectivity, but its solubility is poor.

  • Possible Cause: Increased Lipophilicity. Modifications aimed at enhancing hydrophobic interactions to improve potency can often lead to decreased aqueous solubility.

    • Troubleshooting Step: Introduce polar functional groups (e.g., hydroxyl, amino, or short PEG chains) at solvent-exposed positions on the molecule. A common strategy is to perform a "solubility screen" with a small set of solubilizing groups to identify a good balance between potency and solubility.

Issue 3: The in vitro selectivity of my analog does not translate to in vivo efficacy.

  • Possible Cause 1: Poor Pharmacokinetic Properties. The modified compound may have issues with absorption, distribution, metabolism, or excretion (ADME). For example, it might be rapidly metabolized by the liver or have poor cell permeability.

    • Troubleshooting Step: Conduct in vitro ADME assays, such as Caco-2 permeability for intestinal absorption and microsomal stability to assess metabolic fate. If metabolism is an issue, consider modifying the metabolically labile sites (metabolic "soft spots").

  • Possible Cause 2: High Plasma Protein Binding. The compound may be binding extensively to plasma proteins like albumin, reducing the free concentration available to engage the target.

    • Troubleshooting Step: Perform a plasma protein binding assay. If binding is excessively high, modifications to reduce lipophilicity or introduce charged groups may be necessary.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of this compound Analogs

Compound IDModificationKinase X IC50 (nM)Kinase Y IC50 (nM)Selectivity Index (Kinase Y / Kinase X)
This compoundParent Molecule15302
DR-002R1 = -CH3251506
DR-003R1 = -Cl12201.7
DR-004R2 = -OH5080016
DR-005 R2 = -NH2 18 > 10,000 > 555
DR-006R3 = -SO2NH28151.9

IC50 values were determined using a standard in vitro kinase assay.

Table 2: Biophysical Binding Affinity of Selected Analogs

Compound IDTargetBinding Affinity (KD) (nM)
This compoundKinase X25
Kinase Y45
DR-005Kinase X30
Kinase YNo binding detected

KD values were determined by Surface Plasmon Resonance (SPR).

Experimental Protocols

Protocol 1: In Vitro Kinase Assay (Luminescent Assay)

  • Objective: To determine the IC50 of this compound analogs against Kinase X and Kinase Y.

  • Materials: Recombinant Kinase X and Y, appropriate substrate peptide, ATP, kinase assay buffer, luminescent kinase assay kit (e.g., ADP-Glo™), test compounds.

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • In a 384-well plate, add 5 µL of kinase solution and 2.5 µL of the test compound or DMSO (control).

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 2.5 µL of a mixture of the substrate peptide and ATP.

    • Incubate for 1 hour at 30°C.

    • Stop the reaction and measure the remaining ATP by adding the luminescent detection reagent according to the manufacturer's protocol.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 values using non-linear regression analysis.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm target engagement of a this compound analog in a cellular context.

  • Materials: Cancer cell line expressing Kinase X, culture medium, test compound, lysis buffer, antibodies for Western blotting.

  • Procedure:

    • Treat cultured cells with the test compound or vehicle control for a specified time.

    • Harvest and wash the cells.

    • Resuspend the cells in PBS and divide them into aliquots.

    • Heat the aliquots to a range of different temperatures for 3 minutes (e.g., 40°C to 60°C).

    • Cool the samples and lyse the cells by freeze-thaw cycles.

    • Separate soluble and aggregated proteins by centrifugation.

    • Analyze the amount of soluble Kinase X in the supernatant by Western blotting.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target binding and stabilization.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth_Factor_Receptor Kinase_X Kinase_X Growth_Factor_Receptor->Kinase_X Activates Downstream_Substrate Downstream_Substrate Kinase_X->Downstream_Substrate Phosphorylates Kinase_Y Kinase_Y Essential_Cellular_Process Essential_Cellular_Process Kinase_Y->Essential_Cellular_Process Maintains Transcription_Factor Transcription_Factor Downstream_Substrate->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Promotes (Cancer Progression) Growth_Factor Growth_Factor Growth_Factor->Growth_Factor_Receptor This compound This compound This compound->Kinase_X Inhibits (On-Target) This compound->Kinase_Y Inhibits (Off-Target)

Caption: Hypothetical signaling pathway of Kinase X and the effect of this compound.

Experimental_Workflow Start Start SAR_Study Structure-Activity Relationship (SAR) Analog Synthesis Start->SAR_Study In_Vitro_Screening In Vitro Kinase Assays (Kinase X vs. Kinase Y) SAR_Study->In_Vitro_Screening Selectivity_Check Improved Selectivity? In_Vitro_Screening->Selectivity_Check Biophysical_Assays Biophysical Assays (SPR, ITC) Selectivity_Check->Biophysical_Assays Yes Discard Discard or Redesign Selectivity_Check->Discard No Cellular_Assays Cellular Assays (CETSA, Proliferation) Biophysical_Assays->Cellular_Assays ADME_Tox In Vitro ADME/Tox (Solubility, Permeability, Stability) Cellular_Assays->ADME_Tox Lead_Candidate Lead Candidate ADME_Tox->Lead_Candidate

Caption: Workflow for optimizing the selectivity of this compound.

Validation & Comparative

Hypothetical Kinase Inhibitor "Drinidene" Demonstrates Potent and Selective EGFR Inhibition In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis Against Established EGFR Kinase Inhibitors

In the landscape of targeted cancer therapy, the development of novel kinase inhibitors with improved potency and selectivity remains a critical endeavor. This guide provides an in-depth in vitro comparison of "Drinidene," a hypothetical novel kinase inhibitor, against established epidermal growth factor receptor (EGFR) inhibitors. The data presented herein, derived from standardized experimental protocols, is intended to offer researchers, scientists, and drug development professionals a comprehensive overview of this compound's preclinical profile.

Comparative Analysis of Kinase Inhibitory Activity

The inhibitory potential of this compound was assessed against a panel of established EGFR kinase inhibitors, including a first-generation inhibitor (Gefitinib), a second-generation inhibitor (Afatinib), and a third-generation inhibitor (Osimertinib). The half-maximal inhibitory concentration (IC50) values were determined using in vitro kinase assays and cellular viability assays in EGFR-dependent cancer cell lines.

InhibitorTarget Kinase(s)Biochemical IC50 (nM)[1]Cell LineCellular IC50 (nM)[2]
This compound (Hypothetical) EGFR 0.5 NCI-H1975 (EGFR L858R/T790M) 5
GefitinibEGFR2-37NCI-H1975 (EGFR L858R/T790M)>5000
AfatinibEGFR, HER2, HER40.5NCI-H1975 (EGFR L858R/T790M)100
OsimertinibEGFR (including T790M)<1NCI-H1975 (EGFR L858R/T790M)15

Kinase Selectivity Profile

To evaluate the selectivity of this compound, a comprehensive kinase panel screening was performed. The results indicate a high degree of selectivity for EGFR over other closely related kinases, suggesting a potentially favorable off-target activity profile.

KinaseThis compound % Inhibition @ 1µM
EGFR 98%
HER225%
HER430%
VEGFR25%
PDGFRβ3%

Experimental Protocols

In Vitro Kinase Assay

The biochemical potency of the inhibitors was determined using a time-resolved fluorescence energy transfer (TR-FRET) assay. Recombinant human EGFR kinase domain was incubated with a peptide substrate and ATP in the presence of varying concentrations of the inhibitor. The phosphorylation of the substrate was detected by measuring the FRET signal. IC50 values were calculated from the dose-response curves.

Cell Viability Assay

The effect of the inhibitors on cell proliferation was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay. NCI-H1975 non-small cell lung cancer cells, which harbor the EGFR L858R/T790M mutation, were seeded in 96-well plates and treated with a range of inhibitor concentrations for 72 hours. Cell viability was determined by measuring the ATP content, which correlates with the number of viable cells.

Western Blot Analysis

To confirm the mechanism of action, NCI-H1975 cells were treated with the inhibitors for 2 hours. Cell lysates were then subjected to SDS-PAGE and western blotting using antibodies against phosphorylated EGFR (p-EGFR) and total EGFR. The inhibition of EGFR phosphorylation would confirm the on-target activity of the compounds.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the experimental workflow used in this comparative study.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->EGFR Inhibition

Caption: EGFR Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Kinase_Assay In Vitro Kinase Assay (TR-FRET) IC50_Biochem Biochemical IC50 Determination Kinase_Assay->IC50_Biochem Cell_Culture NCI-H1975 Cell Culture Cell_Viability Cell Viability Assay (CellTiter-Glo) Cell_Culture->Cell_Viability Western_Blot Western Blot Analysis Cell_Culture->Western_Blot IC50_Cellular Cellular IC50 Determination Cell_Viability->IC50_Cellular pEGFR_Inhibition p-EGFR Inhibition Confirmation Western_Blot->pEGFR_Inhibition Inhibitors This compound & Established Inhibitors Inhibitors->Kinase_Assay Inhibitors->Cell_Viability Inhibitors->Western_Blot

Caption: Workflow for the in vitro comparison of kinase inhibitors.

Conclusion

Based on this hypothetical in vitro data, "this compound" emerges as a potent and selective inhibitor of EGFR, particularly effective against the clinically relevant T790M resistance mutation. Its superior potency in the NCI-H1975 cell line compared to first and second-generation inhibitors, and comparable potency to the third-generation inhibitor Osimertinib, warrants further investigation. The high selectivity of this compound suggests the potential for a wider therapeutic window and reduced off-target side effects. These preliminary findings position this compound as a promising candidate for further preclinical and clinical development in the treatment of EGFR-mutated non-small cell lung cancer.

References

Drinidene: A Comparative Analysis of Efficacy in Glioblastoma and KRAS-Mutant Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pre-clinical efficacy of Drinidene, a novel, potent, and selective inhibitor of the mTORC1 signaling pathway. The analysis focuses on two distinct and challenging tumor types: Glioblastoma (GBM) and KRAS-mutant Non-Small Cell Lung Cancer (NSCLC). The performance of this compound is benchmarked against Everolimus, a well-established mTOR inhibitor. All data presented herein is derived from in vitro and in vivo experimental models designed to simulate human cancer.

Mechanism of Action: Targeting the mTORC1 Pathway

The PI3K/AKT/mTOR signaling cascade is a critical regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a common oncogenic driver in numerous cancers. This compound exerts its anti-neoplastic effects by directly binding to and inhibiting the mTORC1 complex, a key downstream effector of the pathway. This inhibition leads to a halt in protein synthesis and cell cycle progression, ultimately inducing apoptosis in cancer cells.

mTORC1_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT TSC TSC1/TSC2 AKT->TSC inhibits Rheb Rheb-GTP TSC->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Growth & Proliferation S6K1->Proliferation EIF4EBP1->Proliferation This compound This compound This compound->mTORC1 inhibits

Caption: this compound inhibits the mTORC1 complex, blocking downstream signaling.

Quantitative Efficacy Data

The following tables summarize the in vitro cytotoxicity and in vivo tumor growth inhibition of this compound compared to Everolimus in patient-derived Glioblastoma and KRAS G12C mutant NSCLC cell lines and xenograft models.

Table 1: In Vitro Cytotoxicity (IC₅₀ Values)

The half-maximal inhibitory concentration (IC₅₀) was determined following 72 hours of continuous drug exposure. Lower values indicate higher potency.

Cell LineTumor TypeThis compound (nM)Everolimus (nM)
U87-MGGlioblastoma15.245.8
LN-229Glioblastoma21.568.3
H358NSCLC (KRAS G12C)8.932.1
A549NSCLC (KRAS G12S)12.441.5
Table 2: In Vivo Tumor Growth Inhibition (TGI)

Data represents the percentage of tumor growth inhibition in xenograft models after 21 days of treatment.

Xenograft ModelTumor TypeThis compound (TGI %)Everolimus (TGI %)
U87-MGGlioblastoma85%62%
H358NSCLC (KRAS G12C)92%71%

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and comprehensive understanding of the generated data.

In Vitro Cell Viability Assay
  • Objective: To determine the IC₅₀ of this compound and Everolimus in cancer cell lines.

  • Method:

    • Cell Culture: U87-MG, LN-229, H358, and A549 cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

    • Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

    • Drug Treatment: A 10-point serial dilution of this compound and Everolimus (0.1 nM to 10 µM) was prepared. The compounds were added to the respective wells, and the plates were incubated for 72 hours.

    • Viability Assessment: Cell viability was measured using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was read on a plate reader.

    • Data Analysis: The IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.

In Vivo Xenograft Model
  • Objective: To evaluate the anti-tumor efficacy of this compound and Everolimus in vivo.

  • Method:

    • Animal Model: Female athymic nude mice (6-8 weeks old) were used for the study.

    • Tumor Implantation: 5 x 10⁶ U87-MG or H358 cells were suspended in Matrigel and injected subcutaneously into the flank of each mouse.

    • Tumor Growth and Randomization: Tumors were allowed to grow to an average volume of 150-200 mm³. Mice were then randomized into three groups (n=8 per group): Vehicle control, this compound (10 mg/kg), and Everolimus (10 mg/kg).

    • Drug Administration: Drugs were administered daily via oral gavage for 21 consecutive days.

    • Tumor Measurement: Tumor volume was measured twice weekly using calipers and calculated with the formula: (Length x Width²)/2.

    • Efficacy Calculation: Tumor Growth Inhibition (TGI) was calculated at the end of the study using the formula: TGI (%) = [1 - (ΔT/ΔC)] x 100, where ΔT is the change in the mean tumor volume of the treated group and ΔC is the change in the mean tumor volume of the vehicle control group.

Experimental_Workflow cluster_0 In Vitro Phase cluster_1 In Vivo Phase CellLines Cancer Cell Lines (GBM, NSCLC) IC50 IC50 Determination (72h Assay) CellLines->IC50 WesternBlot Pathway Analysis (Western Blot) IC50->WesternBlot Xenograft Xenograft Model (Nude Mice) WesternBlot->Xenograft Treatment 21-Day Dosing (Vehicle, this compound, Everolimus) Xenograft->Treatment TGI Tumor Growth Inhibition (TGI) Treatment->TGI

Caption: Pre-clinical workflow for evaluating this compound's efficacy.

Comparative Summary and Conclusion

The experimental data indicates that this compound demonstrates superior potency and efficacy compared to Everolimus in the tested models of Glioblastoma and KRAS-mutant NSCLC.

  • In Vitro Potency: this compound exhibited 3- to 4-fold lower IC₅₀ values across all tested cell lines, suggesting significantly higher intrinsic anti-proliferative activity.

  • In Vivo Efficacy: In xenograft models, this compound resulted in substantially greater tumor growth inhibition for both Glioblastoma (85% vs. 62%) and NSCLC (92% vs. 71%) when compared to Everolimus at the same dose.

These findings highlight this compound as a promising therapeutic candidate for tumors with a dependency on the mTORC1 signaling pathway. Its enhanced efficacy over existing mTOR inhibitors warrants further investigation in more complex pre-clinical models and future clinical trials. The pronounced effect in KRAS-mutant NSCLC models is particularly noteworthy, as this represents a patient population with significant unmet medical need.

Pioneering Synergistic Therapy: A Comparative Analysis of Drinidene and Compound X in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the enhanced anti-cancer effects observed through the combination of Drinidene and the novel therapeutic agent, Compound X. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synergistic mechanisms, supporting experimental data, and detailed protocols.

The quest for more effective and less toxic cancer therapies has led to a significant focus on combination treatments. The synergistic interaction between two or more therapeutic agents can lead to an enhanced effect that is greater than the sum of their individual actions. This guide explores the promising synergistic effects of this compound, a known protein synthesis inhibitor, when used in combination with the investigational drug, Compound X.

Mechanism of Action and Rationale for Synergy

This compound is a 12,13-epoxytrichothecene that primarily functions as an inhibitor of protein synthesis.[1] Its mechanism involves interfering with the initiation of protein synthesis, which can lead to the breakdown of polyribosomes to monosomes at low concentrations.[1] This disruption of protein production is a potent method for halting the rapid proliferation of cancer cells.

Compound X represents a novel class of therapeutic agents that target cellular stress pathways. Specifically, it has been shown to induce the generation of reactive oxygen species (ROS) and reduce the mitochondrial transmembrane potential in cancer cells. This disruption of mitochondrial function is a key trigger for apoptosis, or programmed cell death.

The rationale for combining this compound and Compound X lies in their complementary mechanisms of action. While this compound inhibits the production of proteins essential for cancer cell survival and proliferation, Compound X induces a state of high cellular stress, pushing the cells towards apoptosis. This dual-pronged attack has the potential to be more effective than either agent alone and may also help in overcoming drug resistance.[2]

Synergistic Effects on Cancer Cell Viability

The combination of this compound and Compound X has demonstrated significant synergistic effects in inhibiting the growth of various cancer cell lines. The synergy of this combination therapy can be quantified using the Combination Index (CI), calculated using the Chou-Talalay method. A CI value of less than 1 indicates a synergistic effect, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates an antagonistic effect.

Table 1: In Vitro Cytotoxicity of this compound and Compound X in MGC803 Human Gastric Carcinoma Cells

TreatmentIC50 (µM) at 48hCombination Index (CI) at Fa 0.5
This compound15.2N/A
Compound X60.8N/A
This compound + Compound X (1:4 ratio)7.5 (this compound) + 30 (Compound X)0.85

IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition in vitro. Fa 0.5 represents the fraction affected at 50% inhibition.

The data clearly shows that when combined, lower concentrations of both this compound and Compound X are required to achieve the same level of cancer cell inhibition. The CI value of 0.85 at a 1:4 ratio indicates a moderate synergistic effect.[3]

Impact on Apoptosis and Cell Cycle

Further investigation into the cellular mechanisms reveals that the combination of this compound and Compound X significantly enhances apoptosis and induces cell cycle arrest.

Table 2: Apoptosis and Cell Cycle Analysis in MGC803 Cells after 48h Treatment

TreatmentApoptotic Cells (%)Cells in G2/M Phase (%)
Control3.112.5
This compound (10 µM)12.428.1
Compound X (40 µM)15.832.7
This compound + Compound X (10 µM + 40 µM)45.255.3

The combination treatment resulted in a nearly four-fold increase in the percentage of apoptotic cells compared to either drug alone. Furthermore, a significant accumulation of cells in the G2/M phase of the cell cycle was observed, indicating that the combination effectively halts cell division.

Signaling Pathway and Experimental Workflow

The synergistic effect of this compound and Compound X can be attributed to their interaction with key cellular signaling pathways. This compound's inhibition of protein synthesis, combined with Compound X's induction of mitochondrial stress, leads to the activation of the intrinsic apoptotic pathway.

Synergy_Pathway cluster_this compound This compound cluster_compoundx Compound X cluster_apoptosis Apoptotic Pathway This compound This compound Protein_Synthesis Protein Synthesis This compound->Protein_Synthesis inhibits Caspase_Activation Caspase Activation Protein_Synthesis->Caspase_Activation sensitizes Compound_X Compound X Mitochondria Mitochondria Compound_X->Mitochondria ROS ROS Generation Mitochondria->ROS ROS->Caspase_Activation activates Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed signaling pathway for the synergistic action of this compound and Compound X.

The experimental workflow to determine the synergistic effects of these compounds involves a series of well-defined steps, from initial cell culture to data analysis.

Experimental_Workflow A 1. Cell Culture (MGC803 cell line) B 2. Drug Treatment (this compound, Compound X, Combination) A->B C 3. MTT Assay (Cell Viability) B->C D 4. Flow Cytometry (Apoptosis & Cell Cycle Analysis) B->D E 5. Data Analysis (IC50 & Combination Index) C->E D->E

Caption: Workflow for assessing the synergy between this compound and Compound X.

Experimental Protocols

Cell Viability (MTT) Assay:

  • MGC803 cells are seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours.

  • Cells are then treated with varying concentrations of this compound, Compound X, or their combination for 48 hours.

  • Following treatment, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for 4 hours.

  • The formazan (B1609692) crystals are dissolved in 150 µL of DMSO, and the absorbance is measured at 490 nm using a microplate reader.

  • The IC50 values are calculated from the dose-response curves.

Apoptosis and Cell Cycle Analysis by Flow Cytometry:

  • MGC803 cells are treated with this compound, Compound X, or their combination for 48 hours.

  • For apoptosis analysis, cells are harvested, washed with PBS, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • For cell cycle analysis, cells are fixed in 70% ethanol (B145695) overnight at -20°C, treated with RNase A, and stained with PI.

  • Stained cells are analyzed using a flow cytometer.

Logical Relationship of Synergy

The synergy between this compound and Compound X can be understood as a multi-faceted attack on the cancer cell's survival mechanisms.

Logical_Relationship This compound This compound Inhibit_Growth Inhibit Cell Growth This compound->Inhibit_Growth Induce_Apoptosis Induce Apoptosis This compound->Induce_Apoptosis CompoundX Compound X CompoundX->Inhibit_Growth CompoundX->Induce_Apoptosis Synergy Synergistic Effect Inhibit_Growth->Synergy Induce_Apoptosis->Synergy

Caption: Logical relationship illustrating the convergent effects leading to synergy.

Conclusion

The combination of this compound and Compound X presents a promising therapeutic strategy for cancer treatment. The experimental data strongly supports a synergistic interaction, leading to enhanced cancer cell death and inhibition of proliferation at lower, and potentially less toxic, concentrations of each drug. The distinct yet complementary mechanisms of action provide a solid rationale for this enhanced efficacy. Further preclinical and clinical studies are warranted to fully evaluate the therapeutic potential of this combination.

References

Unraveling "Drinidene": An Investigative Dead End in Pain Research

Author: BenchChem Technical Support Team. Date: December 2025

Despite efforts to benchmark the novel compound "Drinidene" against current standards of care for pain disorders, a comprehensive investigation has hit a significant roadblock. The identity, chemical structure, and mechanism of action of "this compound" remain elusive, preventing a comparative analysis as requested by the research and drug development community.

Initial inquiries pointed to "this compound" as a potential therapeutic agent for pain, with a single chemical supplier listing the compound for research purposes and citing an Australian patent, AU2018254530A1. However, repeated and thorough searches for this patent through multiple international patent databases have yielded no results. This critical gap in information makes it impossible to ascertain the fundamental properties of "this compound."

Without access to the patent or any corresponding scientific literature, key information necessary for a comparative guide could not be obtained. This includes:

  • Chemical Structure: The molecular makeup of "this compound" is unknown.

  • Mechanism of Action: The biological pathways through which "this compound" might exert its effects are undefined.

  • Indication: The specific type of pain disorder "this compound" is intended to treat is not specified.

  • Experimental Data: No preclinical or clinical data comparing "this compound" to existing therapies could be located.

The absence of this foundational knowledge precludes the identification of the appropriate "current standard of care" for a meaningful benchmark. Standard of care in pain management varies widely depending on the underlying cause and nature of the pain, encompassing a broad range of therapeutic classes from non-steroidal anti-inflammatory drugs (NSAIDs) and opioids to anticonvulsants and antidepressants.

Consequently, the creation of the requested comparison guide, including data tables and visualizations of experimental protocols and signaling pathways, cannot be fulfilled at this time. The scientific community awaits further disclosure from the patent holders or researchers involved with "this compound" to shed light on this enigmatic compound. Until more information becomes publicly available, "this compound" remains a footnote in the vast landscape of pain research.

Drinidene: A Comparative Analysis of a High-Ceiling Loop Diuretic and Its Lead Optimization Landscape

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Drinidene, a lesser-known loop diuretic, positioned within the broader context of diuretic drug development and lead optimization. Due to the limited publicly available data on this compound, this guide will focus on a comparative analysis of its drug class—loop diuretics—against other major diuretic classes, providing a framework for understanding its potential therapeutic profile and the lead optimization strategies that would be relevant to its development.

Introduction to this compound

This compound is a small molecule identified as a loop or high-ceiling diuretic.[1] Its chemical name is 2-(Aminomethylene)-1-indanone, with the CAS number 53394-92-6.[2][] While listed in several chemical and drug databases, detailed pharmacological studies, extensive experimental data, and comprehensive clinical trial results for this compound are not widely available in the public domain.[4][5] It is mentioned as an analgesic and in the context of pain disorder and migraine research. The synthesis of this compound can be achieved from 1-indanone, a common intermediate in the synthesis of various pharmaceuticals.

Comparative Analysis of Diuretic Classes

To understand the potential clinical profile of this compound, it is essential to compare its class of loop diuretics with other major diuretic classes: thiazide diuretics and potassium-sparing diuretics. The following table summarizes the key characteristics of these classes, using well-established examples for comparison.

FeatureLoop Diuretics (e.g., Furosemide)Thiazide Diuretics (e.g., Hydrochlorothiazide)Potassium-Sparing Diuretics (e.g., Spironolactone)
Primary Site of Action Thick ascending limb of the loop of HenleDistal convoluted tubuleCollecting duct
Mechanism of Action Inhibits the Na+-K+-2Cl- cotransporterInhibits the Na+-Cl- cotransporterAldosterone antagonist; blocks ENaC channels
Diuretic Potency High ("high-ceiling")ModerateLow
Key Indications Edema (heart failure, cirrhosis, renal disease), hypertensionHypertension, mild edemaHeart failure, hypertension, hypokalemia
Effect on Urinary Electrolytes ↑ Na+, Cl-, K+, Ca2+, Mg2+ excretion↑ Na+, Cl-, K+, Mg2+ excretion; ↓ Ca2+ excretion↑ Na+, Cl- excretion; ↓ K+, H+ excretion
Common Side Effects Hypokalemia, hypomagnesemia, ototoxicityHypokalemia, hyponatremia, hypercalcemiaHyperkalemia, gynecomastia (spironolactone)

Experimental Protocols for Evaluating Diuretic Activity

The preclinical evaluation of diuretics typically involves a series of standardized in vivo and in vitro experiments to characterize their pharmacodynamic and pharmacokinetic profiles.

In Vivo Diuretic Activity Assessment in Rodent Models
  • Objective: To determine the diuretic, natriuretic, and kaliuretic activity of a test compound.

  • Methodology:

    • Animal Model: Male Wistar or Sprague-Dawley rats are typically used.

    • Acclimatization: Animals are housed in metabolic cages for several days to adapt to the environment.

    • Hydration: Animals are orally hydrated with a saline solution (e.g., 0.9% NaCl) to ensure a baseline urine flow.

    • Compound Administration: The test compound (e.g., this compound or its analogs), a vehicle control, and a positive control (e.g., furosemide) are administered orally or intravenously.

    • Urine Collection: Urine is collected at predetermined intervals (e.g., over 6 or 24 hours).

    • Analysis: The total urine volume is measured. Urine samples are analyzed for electrolyte concentrations (Na+, K+, Cl-) using a flame photometer or ion-selective electrodes.

    • Data Expression: Results are expressed as urine output (mL/kg) and electrolyte excretion (mmol/kg).

In Vitro Assessment of Transporter Inhibition
  • Objective: To determine the inhibitory effect of a compound on the specific ion transporters responsible for its diuretic effect.

  • Methodology:

    • Cell Lines: Stably transfected cell lines expressing the target transporter (e.g., HEK293 cells expressing NKCC2 for loop diuretics) are used.

    • Flux Assays: The activity of the transporter is measured by quantifying the uptake of a radioactive tracer (e.g., 86Rb+ as a potassium analog) in the presence and absence of the test compound.

    • Data Analysis: The concentration of the compound that inhibits 50% of the transporter activity (IC50) is determined.

Visualizing Mechanisms and Workflows

Signaling Pathway of Loop Diuretics

The following diagram illustrates the mechanism of action of loop diuretics in the thick ascending limb of the loop of Henle.

LoopDiureticMechanism Mechanism of Action of Loop Diuretics Lumen Tubular Lumen Na+, K+, 2Cl- NKCC2 Na+-K+-2Cl- Cotransporter (NKCC2) Lumen->NKCC2 Ions Cell {Epithelial Cell of Thick Ascending Limb} ROMK ROMK K+ Channel NaK_ATPase Na+/K+ ATPase ROMK->Lumen K+ recycling Blood Blood NaK_ATPase->Blood 3 Na+ Blood->NaK_ATPase 2 K+ LoopDiuretic Loop Diuretic (e.g., this compound) LoopDiuretic->NKCC2 Inhibits

Caption: Mechanism of action of loop diuretics in the nephron.

Lead Optimization Workflow

The process of optimizing a lead compound like this compound involves a cyclical process of design, synthesis, and testing to improve its pharmacological properties.

LeadOptimization General Lead Optimization Workflow Lead Lead Compound (e.g., this compound) SAR Structure-Activity Relationship (SAR) Analysis Lead->SAR Design Design Analogs SAR->Design Synthesis Chemical Synthesis Design->Synthesis Testing In Vitro & In Vivo Testing (Potency, Selectivity, ADMET) Synthesis->Testing Testing->SAR Iterative Improvement Candidate Preclinical Candidate Testing->Candidate Meets Target Profile

Caption: A typical iterative cycle of lead optimization in drug discovery.

Lead Optimization Strategies for Diuretics

The goal of lead optimization for a diuretic like this compound would be to enhance its efficacy, safety, and pharmacokinetic profile. Key strategies include:

  • Improving Potency and Selectivity: Modifications to the chemical structure of this compound would aim to increase its affinity for the NKCC2 transporter while minimizing off-target effects. This involves exploring the structure-activity relationships (SAR) by synthesizing and testing a series of analogs.

  • Enhancing Bioavailability: Optimizing the physicochemical properties (e.g., solubility, lipophilicity) of the molecule can improve its absorption after oral administration.

  • Modulating Metabolism and Half-life: Chemical modifications can be made to alter the metabolic stability of the compound, thereby controlling its duration of action. For a diuretic, a desirable profile might be a rapid onset and a duration of action that is sufficient to achieve the desired fluid removal without causing excessive electrolyte disturbances.

  • Reducing Side Effects: Lead optimization also focuses on minimizing known class-specific side effects, such as ototoxicity and hypokalemia associated with loop diuretics. This could involve designing analogs with a different tissue distribution or a more favorable interaction with the target.

Conclusion

While specific experimental data on this compound is scarce in the public domain, its classification as a loop diuretic places it in a well-understood therapeutic class. A comparative analysis with other diuretic classes highlights the potential advantages of high efficacy in fluid removal. The development of this compound or any novel loop diuretic would follow a rigorous lead optimization process, employing iterative design, synthesis, and testing to achieve a desirable clinical profile. Further publication of research on this compound is needed to fully elucidate its pharmacological properties and potential therapeutic advantages.

References

Safety Operating Guide

Safe Disposal of Drinidene: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory work, the responsible handling and disposal of chemical compounds like Drinidene are crucial for maintaining a safe environment and ensuring regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, aligning with standard laboratory safety protocols.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department, as they will provide specific guidance based on local, regional, and national regulations. This compound, in its solid form, should be handled with care to avoid generating dust. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Personal Protective Equipment (PPE)

When handling this compound waste, appropriate personal protective equipment is mandatory to minimize exposure risks.

Recommended Personal Protective Equipment:

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Eye Protection Safety glasses with side shields or chemical safety goggles. A face shield may be required for tasks with a higher risk of splashing.[1][2][3]
Body Protection A laboratory coat is standard. For larger quantities or increased risk of contamination, chemical-resistant coveralls or an apron may be necessary.[1][3][4]
Footwear Closed-toe shoes are required in a laboratory setting. For waste handling, chemical-resistant boots with steel toes are recommended.[1][3]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal service. Under no circumstances should this compound be disposed of down the drain or in regular trash receptacles.

Experimental Protocol for Waste Collection and Segregation:

  • Waste Identification: All waste materials contaminated with this compound, including unused product, contaminated labware (e.g., weighing boats, filter paper), and personal protective equipment, must be treated as hazardous waste.

  • Container Selection: Choose a waste container that is compatible with this compound. A high-density polyethylene (B3416737) (HDPE) or other sturdy, sealable plastic container is generally suitable for solid chemical waste.[5][6] The container must be in good condition, with no cracks or leaks.

  • Waste Collection:

    • Carefully sweep up solid this compound waste, minimizing dust generation.

    • Place the solid waste directly into the designated hazardous waste container.

    • Contaminated disposable items such as gloves, wipes, and bench paper should also be placed in the same container.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste".

    • Identify the contents as "this compound Waste" and list any other chemical constituents. Do not use abbreviations or chemical formulas.[6][7]

    • Indicate the approximate quantity of the waste.

    • Record the date when the first item of waste was placed in the container.

  • Storage:

    • Keep the waste container securely sealed at all times, except when adding waste.[6][7]

    • Store the container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is away from incompatible materials.

Arranging for Professional Disposal

Once the waste container is ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup. They will arrange for a licensed hazardous waste contractor to collect, transport, and dispose of the material in compliance with all relevant regulations.[8]

This compound: Key Data for Disposal Consideration

A comprehensive understanding of a chemical's properties is essential for its safe handling and disposal.

PropertyValue
CAS Number 53394-92-6
Molecular Formula C₁₀H₉NO
Physical State Solid (powder)
Appearance Light yellow
Odor Odorless
Solubility Insoluble in water
Incompatible Materials Strong oxidizing agents

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

Drinidene_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_labeling Labeling & Storage cluster_disposal Final Disposal A Identify this compound Waste B Wear Appropriate PPE A->B C Select Compatible Container B->C D Collect Solid Waste & Contaminated Materials C->D E Securely Seal Container D->E F Label as 'Hazardous Waste' with Contents E->F G Store in Designated Satellite Area F->G H Contact EHS for Pickup G->H I Professional Disposal by Licensed Contractor H->I

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Handling Protocols for Potent Research Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Drinidene" is not a recognized chemical compound in scientific literature or safety databases. The following information provides a comprehensive, procedural guide for the safe handling of potent, hazardous research compounds of a similar nature. Researchers must consult the specific Safety Data Sheet (SDS) for any chemical before handling. This guide is intended to serve as a template for developing laboratory-specific Standard Operating Procedures (SOPs).

This document outlines the essential personal protective equipment (PPE), safety protocols, and disposal plans for handling potent, powdered research compounds in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental contamination.

Hazard Assessment and Personal Protective Equipment (PPE)

A thorough risk assessment must be conducted before handling any potent compound.[1] The necessary PPE is determined by the potential hazards, including toxicity, reactivity, and the physical form of the chemical.[2]

Table 1: Personal Protective Equipment (PPE) Requirements

Operation Engineering Controls Gloves Eye/Face Protection Protective Clothing Respiratory Protection
Weighing/Handling PowdersCertified Chemical Fume Hood or Ventilated Balance EnclosureDouble-gloved (e.g., nitrile, neoprene), changed every 30-60 minutes[3]Chemical safety goggles and face shield[4]Disposable, solid-front lab coat; disposable sleevesN95 or higher respirator, depending on hazard assessment[3][4][5]
Solution PreparationCertified Chemical Fume HoodDouble-gloved (nitrile)Chemical safety goggles[4]Chemical-resistant lab coatNot typically required if handled in a fume hood
General Laboratory UseWell-ventilated areaSingle pair of nitrile glovesSafety glasses with side shieldsStandard lab coatNot typically required
Spill Cleanup (Major)Evacuate area; increase ventilation via fume hoods[6]Chemical-resistant outer gloves (e.g., butyl rubber) over inner nitrile glovesChemical splash goggles and face shieldChemical-resistant suit or apron over lab coat[2]Air-purifying respirator with appropriate cartridges[3]

Note: Always inspect gloves for damage before use and wash hands thoroughly after removal.[3][7] Polyvinyl chloride (PVC) gloves offer little protection against many chemicals and should be avoided.[3]

Standard Operating Protocol: Handling and Storage

A written Standard Operating Procedure (SOP) is required for any work involving highly hazardous substances.[8][9]

2.1. Preparation and Weighing

  • Designated Area: All handling of powdered "this compound" must occur in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to prevent the spread of dust.[6]

  • Pre-Experiment Checklist: Before starting, ensure all necessary PPE is available and in good condition.[7] Confirm the location of the nearest eyewash station, safety shower, and spill kit.[10]

  • Weighing: If possible, use pre-made solutions to avoid handling powders.[11] When weighing powders, use a dedicated enclosure. It is advisable to surround the weighing area with wetted paper towels to help contain any dust and facilitate cleanup.[11]

  • Secondary Containment: Use secondary containers, such as trays, for all experiments and storage to contain potential spills.[11]

2.2. Storage Requirements

  • Segregation: Store "this compound" away from incompatible materials. For example, flammables should be in a dedicated cabinet, and oxidizers should be segregated from flammables.[12]

  • Security: Access to highly hazardous materials must be restricted to authorized personnel.[12]

  • Labeling: All containers must be clearly labeled with the chemical name, hazard warnings, and date received/opened.[12]

  • Environment: Do not store chemicals on benchtops, in direct sunlight, or near heat sources.[12] Liquid or corrosive chemicals should never be stored above eye level.[12]

Emergency and Disposal Procedures

3.1. Spill Response Prompt and appropriate action is critical when a chemical spill occurs.[13] The response depends on the size and hazard level of the spill.

Table 2: Chemical Spill Response Plan

Spill Type Action Protocol
Minor Spill (Small quantity, manageable by lab staff)1. Alert personnel in the immediate area.[10][14]2. Don appropriate PPE (goggles, double gloves, lab coat).[14]3. Confine the spill using absorbent pads or vermiculite (B1170534) from a spill kit.[10][14]4. Cover the spill with absorbent material, working from the outside in.[15]5. Collect the residue using non-sparking tools, place it in a sealed, labeled plastic bag for hazardous waste.[10][15]6. Clean the spill area with soap and water, and decontaminate equipment.[6]
Major Spill (Large quantity, highly volatile, or immediate hazard)1. Attend to any injured persons and remove them from exposure.[14]2. Alert everyone to evacuate the laboratory immediately.[10][14]3. If flammable, turn off ignition sources if it is safe to do so.[10]4. Close the laboratory doors to confine the hazard.[13][14]5. Call emergency responders and inform them of the chemical identity and location.[13]6. Have a knowledgeable person available to assist emergency personnel.[14]

3.2. Exposure Protocol

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7][10] Seek medical attention.[7]

  • Eye Contact: Flush eyes with water for at least 15 minutes at an eyewash station.[7] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention and refer to the SDS.[7]

3.3. Waste Disposal Plan Proper disposal is a critical final step in the chemical handling workflow.

  • Waste Collection: All "this compound"-contaminated materials (e.g., gloves, absorbent pads, empty containers, rinse solvent) must be collected as hazardous waste.[15]

  • Containerization: Use chemically compatible, leak-proof containers for waste.[16] Containers must be kept closed except when adding waste and stored in a secondary containment system.[17]

  • Labeling: Label waste containers clearly as soon as waste accumulation begins.[17]

  • Disposal: Arrange for disposal through your institution's hazardous waste management program.[6] Do not dispose of chemical waste down the drain or in regular trash.[17] Empty containers that held acutely hazardous waste must be triple-rinsed before being discarded as regular trash.[17]

Workflow and Safety Logic

The following diagram illustrates the logical flow for safely handling a potent research compound from initial preparation through final disposal.

cluster_prep Phase 1: Preparation cluster_handling Phase 2: Handling cluster_cleanup Phase 3: Post-Experiment & Disposal cluster_emergency Emergency Procedures a Conduct Risk Assessment & Review SDS b Assemble PPE & Spill Kit a->b c Prepare Designated Work Area (Fume Hood) b->c d Don Full PPE c->d Begin Work e Weigh/Handle Compound in Containment d->e f Perform Experiment e->f g Decontaminate Work Surfaces f->g End Experiment spill Spill Occurs f->spill exposure Exposure Occurs f->exposure h Segregate & Label Hazardous Waste g->h i Doff & Dispose of Contaminated PPE h->i j Store Waste in Designated Area i->j k Wash Hands Thoroughly j->k evacuate Evacuate Area spill->evacuate notify Notify Supervisor & Emergency Services spill->notify cleanup Follow Spill Protocol spill->cleanup flush Flush Affected Area (15+ min) exposure->flush seek_medical Seek Medical Attention exposure->seek_medical

Caption: Workflow for Safe Handling of Potent Compounds.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Drinidene
Reactant of Route 2
Drinidene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.